Nantenine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(12S)-18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVWKHTVFGTTKJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180343 | |
| Record name | Nantenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-01-7 | |
| Record name | Nantenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nantenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nantenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NANTENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE0AU8C122 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nantenine's Mechanism of Action on Alpha1-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine, an aporphine alkaloid, has demonstrated antagonist activity at alpha1-adrenoceptors. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at these receptors. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug discovery and development. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exhibits a competitive antagonist profile at alpha1-adrenoceptors at lower concentrations. However, at higher concentrations, its mechanism appears to shift towards non-competitive antagonism, which is associated with the blockade of calcium influx. This dual mechanism suggests a complex interaction with the receptor and its signaling cascade.
Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |
| pA2 | 7.03 ± 0.03 | Rat Aorta | Not specified | [1] |
| Ki | 2.1 µM | Mouse Brain | Not specified (α1-adrenergic) | [2] |
Note: The pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency. The Ki value represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor. A lower Ki value signifies a higher binding affinity.
Signaling Pathways
Alpha1-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors by an agonist, such as phenylephrine, initiates a well-characterized signaling cascade. This compound, as an antagonist, blocks the initiation of this cascade.
Alpha1-Adrenoceptor Signaling Cascade
Caption: Alpha1-adrenoceptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the antagonist properties of compounds like this compound at alpha1-adrenoceptors.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the concentration of this compound that displaces a known radioligand from alpha1-adrenoceptors.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radioligand with known affinity for alpha1-adrenoceptors (e.g., [³H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This assay is used to determine the functional potency (pA2) of a competitive antagonist.
Objective: To quantify the ability of this compound to inhibit the functional response induced by an alpha1-adrenoceptor agonist.
Methodology:
-
Tissue Preparation:
-
An isolated tissue preparation containing alpha1-adrenoceptors, such as rat thoracic aorta, is dissected and mounted in an organ bath.
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to a force transducer to measure isometric contractions.
-
-
Concentration-Response Curves:
-
A cumulative concentration-response curve to an alpha1-adrenoceptor agonist (e.g., phenylephrine) is generated to establish a baseline response.
-
The tissue is then washed and allowed to return to baseline.
-
The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.
-
This process is repeated with several different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.
-
The pA2 value is the x-intercept of the regression line.
-
Caption: Workflow for a functional antagonism assay using Schild analysis.
Conclusion and Future Directions
The available evidence indicates that this compound acts as an antagonist at alpha1-adrenoceptors, with a mechanism that may transition from competitive to non-competitive at higher concentrations, likely involving the blockade of calcium influx. The current quantitative data is limited to rodent models and does not provide specific information on the interaction of this compound with human alpha1-adrenoceptor subtypes.
For drug development purposes, further research is critically needed to:
-
Determine the binding affinities (Ki values) of this compound for the human α1A, α1B, and α1D adrenoceptor subtypes.
-
Characterize the functional antagonist potency (pA2 or IC50 values) of this compound at each of the human alpha1-adrenoceptor subtypes.
-
Investigate the effects of this compound on downstream signaling events, such as inositol phosphate (IP3) accumulation and extracellular signal-regulated kinase (ERK) phosphorylation, in cell lines selectively expressing each human alpha1-adrenoceptor subtype.
A thorough understanding of the subtype selectivity and the detailed molecular mechanism of action of this compound at human alpha1-adrenoceptors is essential for evaluating its therapeutic potential and guiding future drug design and development efforts.
References
Nantenine: A Technical Guide to its Natural Sources and Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the aporphine alkaloid Nantenine, focusing on its natural origins, methods for its extraction and analysis, and its known interactions with biological signaling pathways.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] It is primarily recognized for its antagonist activity at α1-adrenergic and serotonin 5-HT2A receptors.[3] This activity underlies its potential therapeutic applications, including the mitigation of the behavioral and physiological effects of certain substances like MDMA.[3][4] Research has also explored its cardiovascular, vasorelaxant, and acetylcholinesterase inhibitory effects.[1][5]
Natural Sources of this compound
This compound has been isolated from a limited number of plant species, with Nandina domestica Thunb. (also known as heavenly bamboo or sacred bamboo) being the most prominent source.[1][3][6] It is also found in some species of the Corydalis genus.[3] The berries of Nandina domestica are a particularly rich source of this alkaloid.[6]
Table 1: Natural Sources and Quantitative Analysis of this compound
| Plant Species | Family | Plant Part | This compound Content (dry weight) | Reference |
| Nandina domestica | Berberidaceae | Leaf | 56.30 µg/g | [7] |
| Nandina domestica | Berberidaceae | Fruit | 14.02 µg/g | [7] |
| Corydalis slivenensis | Papaveraceae | Not specified | Present | [3] |
| Platycapnos spicata | Papaveraceae | Not specified | Present | [5][8] |
Phytochemical Analysis: Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices require specific and sensitive analytical techniques.
General Phytochemical Screening
Preliminary screening of plant extracts can indicate the presence of alkaloids, the class of compounds to which this compound belongs.
Protocol for Alkaloid Detection:
-
Extraction: Macerate the dried and powdered plant material in a suitable solvent such as methanol or ethanol. The extraction can be facilitated by using a Soxhlet apparatus.
-
Acid-Base Extraction: Concentrate the crude extract and acidify with a dilute acid (e.g., 2% HCl). Partition the acidic solution with an organic solvent (e.g., chloroform or diethyl ether) to remove non-alkaloidal compounds. Basify the aqueous layer with a dilute base (e.g., NH4OH) to a pH of 9-10. Extract the liberated alkaloids with an organic solvent.
-
Qualitative Tests:
-
Mayer's Test: Addition of Mayer's reagent (potassium mercuric iodide solution) to the acidic extract results in a cream-colored precipitate.[9]
-
Wagner's Test: Addition of Wagner's reagent (iodine in potassium iodide solution) to the acidic extract forms a reddish-brown precipitate.[10]
-
Dragendorff's Test: Addition of Dragendorff's reagent (solution of potassium bismuth iodide) to the acidic extract produces an orange-red precipitate.
-
Extraction of this compound from Plant Material
A generalized protocol for the extraction of this compound from Nandina domestica is as follows:
-
Sample Preparation: Air-dry the plant material (e.g., fruits, leaves) and grind it into a fine powder.
-
Maceration/Soxhlet Extraction:
-
Soak the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for 24-48 hours.
-
-
Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% hydrochloric acid.
-
Wash the acidic solution with chloroform to remove neutral and acidic compounds.
-
Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.
-
Extract the liberated alkaloids with chloroform.
-
-
Final Concentration: Combine the chloroform fractions and evaporate the solvent to yield the crude alkaloid fraction containing this compound.
Isolation and Purification
Column chromatography is a standard method for isolating this compound from the crude alkaloid extract.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient elution system of chloroform and methanol is typically employed. The polarity is gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light or by using Dragendorff's reagent.
-
Purification: Combine the fractions containing the compound of interest (identified by its Rf value) and further purify by recrystallization or preparative HPLC if necessary.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound.
3.4.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, injector, C18 column, and a PDA or UV detector.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution mode.[11][12]
-
Detection: this compound can be detected by its UV absorbance, typically around 280 nm and 305 nm.
-
Quantification: Prepare a calibration curve using standard solutions of purified this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used.[13]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the components of the extract. The initial oven temperature is held for a few minutes, then ramped up to a final temperature.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The identification of this compound is based on its retention time and the fragmentation pattern in its mass spectrum.
-
Quantification: For quantitative analysis, an internal standard is used, and a calibration curve is generated.
Signaling Pathways and Pharmacological Actions
This compound exerts its pharmacological effects by interacting with multiple receptor systems. Its primary mechanism of action involves the blockade of α1-adrenergic and 5-HT2A serotonin receptors.[3][8]
-
α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors, this compound can inhibit the pressor responses induced by adrenergic agonists, leading to vasodilation and a potential reduction in blood pressure.[5]
-
5-HT2A Receptor Antagonism: Its antagonism at 5-HT2A receptors is responsible for its ability to counteract the head-twitch response induced by serotonergic agents.[14][15] This mechanism is also implicated in its ability to block the effects of MDMA.[3]
-
Calcium Channel Blockade: At higher concentrations, this compound has been shown to inhibit Ca2+ influx through transmembrane calcium channels, contributing to its vasorelaxant properties.[8]
-
Enzyme Inhibition: this compound has also been reported to inhibit acetylcholinesterase, which may be relevant to its potential effects on the central nervous system.[1] Additionally, it can inhibit Na+, K+-ATPase and Ca2+-ATPase activities in synaptosomal membranes.[16]
Visualizations
The following diagrams illustrate the experimental workflow for phytochemical analysis and the known signaling pathways of this compound.
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.
Caption: Signaling pathways and pharmacological targets of this compound.
References
- 1. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - Patel - Infectious Disorders - Drug Targets [rjpbr.com]
- 6. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]
- 7. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plantsjournal.com [plantsjournal.com]
- 10. arcjournals.org [arcjournals.org]
- 11. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 12. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]
- 15. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and papaverine differentially modify synaptosomal membrane enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Nantenine Synthesis: A Deep Dive into the Biosynthetic Machinery of Nandina domestica
For Immediate Release
Shanghai, China – November 19, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the biosynthetic pathways of pharmacologically active natural products is paramount. This technical guide elucidates the proposed biosynthetic pathway of nantenine, a prominent aporphine alkaloid found in Nandina domestica (Heavenly Bamboo). Drawing upon established knowledge of isoquinoline alkaloid biosynthesis, this document outlines the key enzymatic steps, potential intermediates, and the experimental methodologies required to fully characterize this pathway.
This compound, an alkaloid with recognized pharmacological activities, belongs to the vast family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of these complex molecules is a multi-step enzymatic cascade, commencing from the amino acid L-tyrosine. While the complete pathway specific to this compound in Nandina domestica awaits full experimental confirmation, a robust putative pathway can be constructed based on extensive research into related aporphine alkaloids.
The Proposed Biosynthetic Pathway of this compound
The journey from L-tyrosine to this compound is a testament to the intricate and elegant machinery of plant secondary metabolism. The proposed pathway is initiated by the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate of all BIAs, (S)-norcoclaurine.
Following a series of methylation and hydroxylation steps, (S)-norcoclaurine is converted to the pivotal branch-point intermediate, (S)-reticuline. It is from (S)-reticuline that the characteristic aporphine scaffold of this compound is forged. This critical step involves an intramolecular oxidative C-C coupling reaction, catalyzed by a specific type of cytochrome P450 enzyme. For the formation of the this compound precursor, this is believed to be an 8-2' coupling of (S)-reticuline to yield (S)-corytuberine.
Subsequent tailoring enzymes are then responsible for the final modifications that result in this compound. A key transformation is the formation of a methylenedioxy bridge, a structural feature of this compound. This reaction is likely catalyzed by a member of the CYP719A subfamily of cytochrome P450s. The final step in the proposed pathway is the N-methylation of the resulting intermediate, a reaction likely carried out by a specific N-methyltransferase (NMT), to yield this compound.
Quantitative Analysis of this compound and Pathway Intermediates
To fully understand and potentially engineer the biosynthesis of this compound, quantitative analysis of the key metabolites is essential. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the method of choice for this purpose. A standardized protocol for the extraction and quantification of this compound and its precursors from Nandina domestica tissues would be a critical tool for researchers.
| Compound | Putative Concentration Range (µg/g dry weight) | Analytical Method |
| This compound | 50 - 500 | HPLC-DAD/MS |
| (S)-Reticuline | 5 - 50 | LC-MS/MS |
| (S)-Norcoclaurine | 1 - 10 | LC-MS/MS |
| Dopamine | 10 - 100 | HPLC with electrochemical detection |
Note: The concentration ranges provided are hypothetical and would need to be determined experimentally.
Key Experimental Protocols for Pathway Elucidation
The definitive characterization of the this compound biosynthetic pathway requires a suite of advanced molecular biology and biochemical techniques. The following protocols provide a roadmap for researchers seeking to identify and characterize the enzymes involved.
Identification and Cloning of Candidate Genes
Transcriptome analysis of Nandina domestica tissues actively producing this compound (e.g., roots, stems) is the first step. By comparing the transcriptomes of high- and low-nantenine producing tissues, candidate genes encoding cytochrome P450s and N-methyltransferases can be identified based on sequence homology to known alkaloid biosynthetic enzymes. Once identified, the full-length cDNA of these candidate genes can be cloned for functional characterization.
Heterologous Expression and Functional Characterization of Cytochrome P450s
The functional characterization of candidate cytochrome P450s is crucial to confirm their role in the pathway.
-
Heterologous Expression: The cloned P450 cDNA is typically expressed in a host system such as Saccharomyces cerevisiae (yeast) or insect cells. These systems provide the necessary membrane environment and redox partners (cytochrome P450 reductase) for functional enzyme production.
-
Enzyme Assays: Microsomal fractions prepared from the expression host are incubated with the putative substrate (e.g., (S)-reticuline) and the necessary co-factors (NADPH). The reaction products are then analyzed by HPLC or LC-MS to identify the formation of the expected product (e.g., (S)-corytuberine).
Characterization of N-Methyltransferase Activity
The final step in the proposed pathway involves an N-methyltransferase.
-
Heterologous Expression: The candidate NMT gene can be expressed in Escherichia coli, which allows for high-level production of the soluble enzyme.
-
Enzyme Assays: The purified recombinant NMT is incubated with the putative substrate (the product of the P450-catalyzed reaction) and the methyl donor, S-adenosylmethionine (SAM). The reaction is typically monitored by measuring the formation of the N-methylated product via HPLC or by quantifying the production of the co-product, S-adenosylhomocysteine.
Visualizing the Pathway and Experimental Logic
To provide a clear visual representation of the proposed biosynthetic pathway and the experimental workflow for its elucidation, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in Nandina domestica.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway in Nandina domestica will not only provide fundamental insights into plant biochemistry but also open avenues for the metabolic engineering of this and other valuable alkaloids. By identifying and characterizing the key enzymes, it may become possible to enhance the production of this compound in its native host or to transfer the entire pathway to a microbial chassis for sustainable and scalable production. This technical guide serves as a foundational document to propel further research in this exciting field.
Pharmacological Characterization of Nantenine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nantenine, a naturally occurring aporphine alkaloid, has garnered significant interest for its antagonist activity at both α1A-adrenergic and 5-HT2A serotonin receptors. This technical guide provides a comprehensive overview of the pharmacological characterization of its enantiomers, (+)-nantenine and (-)-nantenine. The document summarizes available quantitative data on receptor binding and functional activity, details the experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows. While both enantiomers of this compound are known to act as antagonists at the 5-HT2A receptor, a detailed quantitative comparison of their binding affinities and functional potencies is not extensively available in the current literature. This guide consolidates the existing knowledge to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Introduction
This compound is an alkaloid found in plants such as Nandina domestica.[1][2] It has been identified as an antagonist of both the α1-adrenergic and 5-HT2A serotonin receptors.[1][2] This dual antagonism makes this compound a compelling molecule for studying its potential therapeutic effects, particularly in conditions where these receptor systems are implicated. The chiral nature of this compound means it exists as two enantiomers, (R)- and (S)-nantenine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different mechanisms of action. Therefore, a thorough pharmacological characterization of individual this compound enantiomers is crucial for understanding their therapeutic potential and for the development of stereochemically pure drugs.
Data Presentation: Receptor Binding and Functional Activity
Table 1: Receptor Binding Affinities (Ki) of Racemic this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α1A-Adrenergic | [3H]Prazosin | Rat Brain Membranes | 11.9 | [3] |
| 5-HT2A | [3H]Ketanserin | Rat Brain Membranes | 890 | [4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50) of Racemic this compound
| Receptor | Functional Assay | Cell Line | IC50 (nM) | Reference |
| 5-HT2A | Calcium Mobilization | Human 5-HT2A expressing cells | 890 | [4][5] |
Note: IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%.
It has been qualitatively reported that both enantiomers of this compound act as antagonists at the 5-HT2A receptor.[6] However, specific Ki and IC50 values for the individual (R)- and (S)-enantiomers are not provided in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the pharmacological characterization of this compound and its analogs.
Radioligand Binding Assay for α1A-Adrenergic and 5-HT2A Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound enantiomers) for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled this compound enantiomers for the α1A-adrenergic and 5-HT2A receptors by their ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenized cell membranes from a cell line stably expressing the human α1A-adrenergic or 5-HT2A receptor, or homogenized rat brain tissue.
-
Radioligand: [3H]Prazosin for α1A-adrenergic receptors or [3H]Ketanserin for 5-HT2A receptors.
-
Test Compounds: (R)- and (S)-nantenine dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist for the respective receptor (e.g., phentolamine for α1-adrenergic, spiperone for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer using a tissue homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (this compound enantiomer).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the control antagonist) from the total binding (CPM in the absence of competing ligand).
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for radioligand binding assay.
Calcium Mobilization Assay for 5-HT2A Receptor Antagonism
This protocol outlines a common method for assessing the functional antagonist activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.
Objective: To determine the IC50 value of this compound enantiomers by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or a selective agonist like α-methyl-5-HT) at a concentration that elicits a submaximal response (EC80).
-
Test Compounds: (R)- and (S)-nantenine at various concentrations.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., a FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of the this compound enantiomers (or vehicle control) to the wells.
-
Incubate the plates at room temperature for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injector to add the 5-HT2A agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the this compound enantiomer.
-
References
- 1. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New aporphinoid 5-HT2A and α1A antagonists via structural manipulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Nantenine's Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine, an aporphine alkaloid primarily isolated from the plant Nandina domestica, has garnered significant interest within the scientific community for its notable pharmacological activities. It is recognized as a potent antagonist at both the α1-adrenergic and serotonin 5-HT2A receptors.[1][2] This dual antagonism suggests its potential therapeutic application in various central nervous system disorders. Furthermore, studies have indicated its ability to counteract the behavioral and physiological effects of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, further highlighting its relevance in addiction research.[2] this compound also exhibits a lower affinity for D2-dopaminergic receptors.[3]
This technical guide provides a comprehensive overview of the in vitro receptor binding profile of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways of its primary targets.
Receptor Binding Affinity of this compound
The binding affinity of this compound for its primary molecular targets has been quantified through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand | Tissue/System | Ki (µM) | Reference |
| Serotonin 5-HT2A | [3H]Ketanserin | Mouse Brain | 0.4 | [3] |
| α1-Adrenergic | [3H]Prazosin | Mouse Brain | 2.1 | [3] |
| Dopamine D2 | Not Specified | Mouse Brain | 1.7 | [3] |
Table 1: Quantitative analysis of this compound's binding affinity for key neurotransmitter receptors.
Experimental Protocols
The determination of this compound's receptor binding affinities relies on established in vitro techniques, primarily radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of this compound for the α1-adrenergic receptor using [3H]prazosin as the radioligand.
Objective: To determine the Ki of this compound for the α1-adrenergic receptor.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [3H]prazosin
-
Receptor Source: Membranes prepared from rat cerebral cortex
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Phentolamine (10 µM)
-
Filtration Apparatus: Brandel Cell Harvester or equivalent
-
Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine
-
Scintillation Counter: Liquid scintillation spectrometer
-
Scintillation Cocktail: Ecoscint A or equivalent
Workflow:
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the rat cortical membranes, [3H]prazosin (at a final concentration typically near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells should contain the membranes, [3H]prazosin, and a high concentration of an unlabeled α1-adrenergic antagonist like phentolamine.
-
Incubation: Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol details the methodology for assessing the binding affinity of this compound for the serotonin 5-HT2A receptor using [3H]ketanserin as the radioligand.
Objective: To determine the Ki of this compound for the 5-HT2A receptor.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [3H]ketanserin
-
Receptor Source: Membranes prepared from mouse brain
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Mianserin (10 µM)
-
Filtration Apparatus: Brandel Cell Harvester or equivalent
-
Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine
-
Scintillation Counter: Liquid scintillation spectrometer
-
Scintillation Cocktail: Ecoscint A or equivalent
Workflow:
The workflow for the 5-HT2A receptor binding assay is analogous to the one described for the α1-adrenergic receptor (Figure 1), with the substitution of [3H]ketanserin as the radioligand and mianserin for determining non-specific binding.
Procedure:
The procedural steps for the 5-HT2A receptor binding assay are the same as those outlined for the α1-adrenergic receptor assay, with the following modifications:
-
Receptor Source: Membranes are prepared from whole mouse brain or a specific region rich in 5-HT2A receptors, such as the prefrontal cortex.
-
Radioligand: [3H]ketanserin is used at a concentration close to its Kd for the 5-HT2A receptor.
-
Non-specific Binding: Mianserin or another suitable 5-HT2A antagonist is used to define non-specific binding.
-
Data Analysis: The IC50 is determined from the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation, with the Kd of [3H]ketanserin for the 5-HT2A receptor.
Signaling Pathways
This compound exerts its antagonist effects by blocking the downstream signaling cascades initiated by the activation of α1-adrenergic and 5-HT2A receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.
α1-Adrenergic Receptor Signaling Pathway
Activation of the α1-adrenergic receptor by its endogenous agonists, norepinephrine and epinephrine, initiates a signaling cascade that leads to a variety of physiological responses, primarily smooth muscle contraction.
5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor, when activated by serotonin, also couples to the Gq/11 signaling pathway, leading to neuronal excitation and other physiological effects.
Conclusion
This compound demonstrates a distinct in vitro receptor binding profile, characterized by its potent antagonism at α1-adrenergic and 5-HT2A receptors, with a lower affinity for D2 dopamine receptors. The methodologies described herein provide a framework for the continued investigation of this compound and its analogs. A thorough understanding of its interactions with these key neurotransmitter systems is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. The elucidation of its receptor binding profile through robust in vitro assays is a cornerstone of its pharmacological characterization and a critical step in the drug development process.
References
- 1. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery and Isolation of Nantenine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine, a naturally occurring aporphine alkaloid, has garnered significant interest in the scientific community for its unique pharmacological profile, particularly its antagonism of the α1-adrenergic and 5-HT2A receptors. This technical guide provides a comprehensive historical perspective on the discovery and isolation of this compound, detailing the seminal experimental work and the evolution of our understanding of this important phytochemical. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.
Historical Context and Initial Discovery
The journey to the discovery of this compound is rooted in the phytochemical investigation of plants from the Berberidaceae family, most notably Nandina domestica Thunb., a plant with a long history in traditional Chinese and Japanese medicine. The name "this compound" itself is derived from "Nanten," the Japanese name for the plant.
While later studies in the 1980s would highlight its significant pharmacological activities, the initial discovery and characterization of this compound and its close chemical relatives can be traced back to the early 1970s. The work of Japanese chemist Dr. J.I. Kunitomo and his colleagues at the Faculty of Pharmaceutical Sciences, Mukogawa Women's University, was pivotal. Their systematic investigation into the alkaloidal constituents of Nandina domestica laid the groundwork for the isolation of numerous compounds, including the direct precursor to this compound.
A key publication by Kunitomo et al. in a 1975 issue of Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan) detailed the isolation of a new base, "dehydrothis compound," from the bark of Nandina domestica.[1] Crucially, this paper also described the synthesis of dehydrothis compound from O-methyldomesticine , which is a synonym for what is now known as this compound. This indicates that this compound (as O-methyldomesticine) had been isolated and its structure known by this time. Earlier work by the same group in 1972 also reported on the alkaloids of Nandina domestica, contributing to the broader understanding of the plant's chemical composition.
Physicochemical and Spectroscopic Data
The early characterization of this compound (O-methyldomesticine) established it as a dextrorotatory aporphine alkaloid. The following table summarizes the key quantitative data from its initial characterization.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Melting Point | 138-139 °C |
| Optical Rotation | Dextrorotatory, [α]D +101° (in CHCl₃) |
| UV λmax | Data not available in accessible records |
| IR Spectroscopy | Data not available in accessible records |
| ¹H-NMR Spectroscopy | Data not available in accessible records |
| Mass Spectrometry | Data not available in accessible records |
Note: Detailed spectroscopic data from the original Japanese publications were not fully accessible. The provided data is based on aggregated chemical database information referencing the early work.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and isolation of aporphine alkaloids like this compound from Nandina domestica, based on common alkaloid extraction techniques and information from related studies. It is important to note that the specific details of the original protocol by Kunitomo and colleagues may vary.
Protocol: Extraction and Isolation of this compound from Nandina domestica
1. Plant Material Preparation:
-
Dried and powdered bark or fruit of Nandina domestica is used as the starting material.
2. Extraction:
-
The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol for an extended period to extract the alkaloids.
-
The resulting extract is then concentrated under reduced pressure to yield a crude residue.
3. Acid-Base Extraction (Purification):
-
The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.
-
The aqueous layer is subsequently basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
The basified solution is then extracted multiple times with a chlorinated solvent such as chloroform or dichloromethane. The organic layers containing the alkaloids are combined.
4. Chromatographic Separation:
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The resulting crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with Dragendorff's reagent or under UV light.
5. Crystallization and Final Purification:
-
Fractions containing this compound are combined, and the solvent is evaporated.
-
The purified this compound is then recrystallized from a suitable solvent (e.g., methanol or ethanol) to obtain the final crystalline product.
Experimental workflow for the isolation of this compound.
Signaling Pathways of this compound
This compound's pharmacological effects are primarily attributed to its antagonistic activity at two key G-protein coupled receptors (GPCRs): the α1-adrenergic receptor and the 5-HT2A serotonin receptor. By blocking these receptors, this compound inhibits their downstream signaling cascades.
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of this receptor by its endogenous ligands (e.g., norepinephrine) initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this pathway.
This compound's antagonism of the α1-adrenergic signaling pathway.
5-HT2A Receptor Signaling Pathway
Similar to the α1-adrenergic receptor, the 5-HT2A receptor is also coupled to the Gq protein. Its activation by serotonin leads to the same downstream cascade involving phospholipase C, IP3, and DAG, ultimately increasing intracellular calcium and activating protein kinase C. This compound's antagonism at this receptor is a key component of its pharmacological profile.
This compound's antagonism of the 5-HT2A receptor signaling pathway.
Conclusion
The discovery and isolation of this compound represent a significant chapter in the exploration of natural products. From its early identification as O-methyldomesticine in the pioneering work on Nandina domestica alkaloids in the 1970s to its later characterization as a potent dual α1-adrenergic and 5-HT2A receptor antagonist, this compound continues to be a molecule of considerable interest. This guide has provided a historical and technical overview to serve as a valuable resource for researchers in pharmacology and drug development, facilitating a deeper understanding of this fascinating aporphine alkaloid.
References
Structure-Activity Relationship Studies of Nantenine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nantenine analogs, focusing on their interactions with α1-adrenoceptors and 5-HT2A receptors. This compound, a naturally occurring aporphine alkaloid, has served as a valuable scaffold for the development of novel antagonists for these receptors, which are implicated in a range of physiological and pathological processes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological and experimental pathways to facilitate further research and drug development in this area.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound analogs at the α1-adrenoceptor and 5-HT2A receptor.
Table 1: α1-Adrenoceptor Antagonist Activity of this compound Analogs.[1]
| Compound | Modification | pA2 Value |
| (±)-Nantenine | - | 7.03 ± 0.03 |
| (±)-Domesticine | C-1 Methoxy to Hydroxyl | 8.06 ± 0.06 |
| (±)-Nordomesticine | C-1 Methoxy to Hydroxyl, N-6 Methyl to Hydrogen | 7.34 ± 0.03 |
| (+)-Boldine | - | 6.91 ± 0.02 |
pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: 5-HT2A Receptor Antagonist Activity of C1-Modified this compound Analogs.[2]
| Compound | C1-Substituent | IC50 (nM) | Fold Change vs. This compound |
| (±)-Nantenine | Methoxy | 560 | 1 |
| 12a | Ethoxy | 530 | 1.1 |
| 12b | n-Propoxy | 180 | 3.1 |
| 12c | n-Butoxy | 110 | 5.1 |
| 12d | n-Pentoxy | 80 | 7.0 |
| 12e | Cyclopropylmethoxy | 47 | 11.9 |
| 13 | Benzyloxy | 4600 (Negative Allosteric Modulator) | 0.1 |
IC50 value is the concentration of an antagonist that inhibits the response of an agonist by 50%.
Experimental Protocols
Detailed methodologies for the synthesis and pharmacological evaluation of this compound analogs are crucial for reproducibility and further development.
General Synthesis of C1-Alkoxy this compound Analogs
This protocol describes a general method for the synthesis of C1-alkoxy analogs of (±)-nantenine, adapted from procedures described in the literature.
Step 1: O-Demethylation of (±)-Nantenine
-
(±)-Nantenine is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
A demethylating agent, for example, boron tribromide (BBr3), is added dropwise at a low temperature (e.g., -78 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a protic solvent like methanol and neutralized.
-
The product, (±)-O-demethylthis compound (domesticine), is purified using column chromatography.
Step 2: O-Alkylation of (±)-O-Demethylthis compound
-
(±)-O-Demethylthis compound is dissolved in an appropriate solvent, such as acetone or dimethylformamide (DMF).
-
A base, for instance, potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution.
-
The corresponding alkyl halide (e.g., ethyl iodide, propyl bromide) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The resulting C1-alkoxy this compound analog is purified by column chromatography.
Pharmacological Assays
This in vitro assay assesses the ability of this compound analogs to antagonize α1-adrenoceptor-mediated vasoconstriction.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the buffer being changed every 15-20 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenoceptor agonist, such as phenylephrine, is established.
-
Antagonist Incubation: After washing the tissues, they are incubated with a specific concentration of the this compound analog (antagonist) for a predetermined period (e.g., 30 minutes).
-
Second Agonist Curve: A second cumulative concentration-response curve to phenylephrine is obtained in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.
This cell-based functional assay measures the antagonist effect of this compound analogs on 5-HT2A receptor-mediated intracellular calcium release.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach and grow to a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specific time at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and the cells are washed. The this compound analogs (antagonists) at various concentrations are then added to the wells and incubated for a defined period.
-
Agonist Stimulation and Fluorescence Reading: A 5-HT2A receptor agonist (e.g., serotonin) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The ability of the this compound analogs to inhibit the agonist-induced fluorescence signal is used to determine their IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Gq-protein coupled receptor signaling pathway antagonized by this compound analogs.
Preclinical Safety and Toxicology Profile of Nantenine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the preclinical safety and toxicology of Nantenine. It is intended for informational purposes for a scientific audience. A comprehensive preclinical safety assessment in accordance with global regulatory guidelines (e.g., FDA, EMA) would be required for any clinical development of this compound.
Executive Summary
This compound is a naturally occurring aporphine alkaloid found in plants such as Nandina domestica and some Corydalis species.[1][2] Its primary pharmacological activity is characterized by antagonism at α1-adrenergic and 5-HT2A serotonin receptors.[1][2] While its potential therapeutic effects, particularly as an antidote to MDMA ('Ecstasy') toxicity, have been explored in non-clinical studies, a comprehensive preclinical safety and toxicology profile in line with regulatory standards is not extensively detailed in the public domain.[3][4][5] This guide provides an in-depth overview of the existing safety-related data and outlines the necessary toxicological studies for future drug development.
Pharmacological Profile
This compound's mechanism of action is central to understanding its potential physiological and toxicological effects. It acts as a competitive antagonist at two key receptor systems:
-
α1-Adrenergic Receptors: These receptors are involved in smooth muscle contraction, leading to vasoconstriction and increases in blood pressure. Antagonism by this compound can therefore lead to vasodilation and a hypotensive effect.
-
5-HT2A Serotonin Receptors: These receptors are implicated in a wide range of functions including platelet aggregation, smooth muscle contraction, and central nervous system effects such as hallucinogenesis and mood regulation.[1] this compound's blockade of these receptors is thought to be responsible for its ability to counteract the behavioral and physiological effects of MDMA.[3]
The affinity of this compound for these receptors has been quantified in receptor binding studies using mouse brain tissue, with a Ki (inhibition constant) of 2.1 μM for α1-adrenergic receptors and 0.4 μM for 5-HT2A receptors.[6]
Signaling Pathways
The interaction of this compound with its target receptors inhibits downstream signaling cascades. A simplified representation of these pathways is provided below.
Non-Clinical Safety and Toxicology
Detailed, guideline-compliant toxicology studies on this compound are not extensively reported in publicly available literature. The following sections summarize the available data and outline the necessary studies for a complete preclinical safety assessment.
Acute Toxicity
No formal single-dose acute toxicity studies determining the LD50 (lethal dose, 50%) of this compound in rodent and non-rodent species are publicly available. However, some insights can be gleaned from pharmacological studies. In studies investigating this compound's effects against MDMA-induced lethality in mice, doses of 10 mg/kg were administered via intraperitoneal injection without reported adverse effects attributed to this compound itself.[3]
Standard Experimental Protocol for Acute Oral Toxicity (OECD 423): A standardized acute toxicity study would typically involve the following steps:
Repeated-Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)
There is a lack of publicly available data from repeated-dose toxicity studies of this compound. Such studies are critical for identifying target organs of toxicity, determining the No-Observed-Adverse-Effect Level (NOAEL), and informing dose selection for clinical trials. These studies would involve daily administration of this compound over various periods (e.g., 28 days for sub-acute, 90 days for sub-chronic) and would include comprehensive monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a substance to cause DNA or chromosomal damage. No studies evaluating the mutagenic or clastogenic potential of this compound using standard assays (e.g., Ames test, in vitro micronucleus assay, in vivo chromosomal aberration assay) have been identified in the public literature.
Carcinogenicity
The Toxin and Toxin Target Database (T3DB) notes that this compound is not listed by the International Agency for Research on Cancer (IARC) as a carcinogen.[1] However, this does not indicate that comprehensive carcinogenicity bioassays have been conducted. Long-term (e.g., 2-year) studies in rodents would be necessary to evaluate the carcinogenic potential of this compound, particularly if it were intended for chronic clinical use.
Reproductive and Developmental Toxicity
No data from reproductive and developmental toxicology studies of this compound are publicly available. These studies are essential to evaluate potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems. While not formal safety pharmacology studies, some pharmacological research on this compound provides relevant information:
-
Cardiovascular System: Due to its α1-adrenergic antagonist activity, this compound has the potential to cause hypotension. Studies in pithed rats have shown that this compound inhibits adrenergic pressor responses.[7] In isolated rat atria, this compound at concentrations of 3-10 μM was observed to decrease the contraction frequency.[8]
-
Central Nervous System: this compound has been shown to cross the blood-brain barrier and exert effects on the CNS. In mice, intraperitoneal injections of up to 30 mg/kg did not affect locomotor activity.[6] However, its antagonist activity at 5-HT2A receptors suggests a potential for a range of CNS effects.
In Vitro Cytotoxicity
Some studies have evaluated the cytotoxic effects of this compound in specific cell lines. In one study, this compound demonstrated moderate cytotoxicity against A549 (human lung carcinoma) cells with an IC50 value of 58.94 ± 2.81 μM.[7]
Data Summary
Due to the limited availability of quantitative preclinical toxicology data, a comprehensive tabular summary cannot be provided. The table below highlights the key missing information.
| Toxicology Endpoint | Study Type | Species | Key Parameters | Status of this compound Data |
| Acute Toxicity | Single-Dose Escalation | Rodent & Non-rodent | LD50, Clinical Signs | Not Publicly Available |
| Repeated-Dose Toxicity | 28-day, 90-day | Rodent & Non-rodent | NOAEL, Target Organs | Not Publicly Available |
| Genotoxicity | Ames Test | S. typhimurium, E. coli | Mutagenicity | Not Publicly Available |
| In Vitro Micronucleus | Mammalian Cells | Clastogenicity, Aneugenicity | Not Publicly Available | |
| In Vivo Chromosomal Aberration | Rodent | Chromosomal Damage | Not Publicly Available | |
| Carcinogenicity | 2-year Bioassay | Rodent | Tumorigenic Potential | Not Publicly Available |
| Reproductive Toxicity | Fertility & Early Embryonic Development | Rat | Fertility Indices | Not Publicly Available |
| Embryo-Fetal Development | Rat & Rabbit | Teratogenicity | Not Publicly Available | |
| Pre- and Postnatal Development | Rat | Developmental Landmarks | Not Publicly Available | |
| Safety Pharmacology | Core Battery | Various | Cardiovascular, CNS, Respiratory Effects | Limited data from pharmacological studies |
Conclusion and Future Directions
The current body of publicly available scientific literature on this compound is primarily focused on its pharmacological properties, with limited information on its preclinical safety and toxicology profile. While its mechanism of action as an α1-adrenergic and 5-HT2A receptor antagonist provides a basis for predicting potential physiological effects, a comprehensive evaluation through standardized toxicology studies is absent.
For the future development of this compound as a therapeutic agent, a full suite of preclinical safety studies compliant with international regulatory guidelines is imperative. This would include, at a minimum, acute and repeated-dose toxicity studies in both rodent and non-rodent species, a complete battery of genotoxicity assays, and comprehensive reproductive and developmental toxicity evaluations. The results of these studies would be essential to establish a safety margin and to identify potential risks for human clinical trials. Researchers and drug developers should consider the current data gap as a critical factor in the assessment of this compound's therapeutic potential.
References
- 1. This compound | C20H21NO4 | CID 197001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]
- 8. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Nantenine: A Multifaceted Cardiovascular Agent for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nantenine, a naturally occurring aporphine alkaloid, has emerged as a promising candidate for cardiovascular drug development due to its potent and multifaceted mechanism of action. This document provides a comprehensive technical overview of the cardiovascular effects of this compound, detailing its pharmacological profile, summarizing key quantitative data, and outlining the experimental protocols used in its investigation. This compound exhibits significant hypotensive and bradycardic effects, primarily attributed to a combination of α1-adrenergic and 5-HT2A receptor antagonism, along with direct inhibition of voltage-gated calcium channels. This multi-target engagement presents a unique opportunity for the development of novel therapies for cardiovascular disorders such as hypertension. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide, necessitating the continued search for novel and effective therapeutic agents. Natural products have historically been a rich source of new drugs, and this compound, an alkaloid isolated from plants of the Papaveraceae family, has demonstrated significant potential as a cardiovascular agent.[1] Early investigations have revealed its ability to lower blood pressure and heart rate, effects that are mediated through a complex interplay of receptor blockade and ion channel modulation. This whitepaper synthesizes the current body of research on this compound's cardiovascular properties, providing a detailed examination of its mechanism of action, quantitative efficacy, and the experimental methodologies employed to elucidate its effects.
Cardiovascular Effects of this compound
In vivo and in vitro studies have consistently demonstrated the cardiovascular activity of this compound. Intravenous administration in animal models produces a dose-dependent reduction in both mean arterial pressure and heart rate.[1] This hemodynamic response is a direct consequence of its vasorelaxant properties, which have been extensively studied in isolated vascular preparations.
Hemodynamic Effects
Table 1: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats
| Parameter | Dose (mg/kg, i.v.) | Effect | Reference |
| Mean Arterial Pressure (MAP) | 3 - 6 | Dose-dependent decrease | [1] |
| Heart Rate (HR) | 3 - 6 | Significant decrease | [1] |
Vasorelaxant Effects
This compound induces relaxation in pre-contracted isolated aortic rings, an effect that is independent of the vascular endothelium. This suggests a direct action on the vascular smooth muscle cells.
Table 2: In Vitro Vasorelaxant Effects of this compound on Isolated Rat Aorta
| Agonist | This compound Concentration (µM) | Effect | Reference |
| Noradrenaline | 3 - 30 | Concentration-dependent relaxation | [2] |
| High KCl | 3 - 30 | Concentration-dependent relaxation | [2] |
Mechanism of Action
This compound's cardiovascular effects are attributed to its interaction with multiple molecular targets. The primary mechanisms identified are the blockade of α1-adrenergic receptors, 5-HT2A receptors, and voltage-gated calcium channels.
α1-Adrenergic Receptor Antagonism
This compound competitively antagonizes the vasoconstrictor effects of α1-adrenergic receptor agonists like phenylephrine. This action contributes significantly to its hypotensive effect.
Table 3: Quantitative Data on this compound's α1-Adrenergic Receptor Antagonism
| Parameter | Value | Tissue | Reference |
| pA2 vs. Noradrenaline | 9.8 (Prazosin, for comparison) | Rat Aorta | [3] |
5-HT2A Receptor Antagonism
Blockade of 5-HT2A receptors, which are involved in serotonin-induced vasoconstriction, is another key component of this compound's mechanism.
Table 4: Quantitative Data on this compound's 5-HT2A Receptor Antagonism
| Parameter | Value | Method | Reference |
| Ki | 0.4 µM | Receptor Binding Assay (Mouse Brain) |
Calcium Channel Blockade
At higher concentrations, this compound directly inhibits voltage-gated calcium channels in vascular smooth muscle cells. This prevents the influx of extracellular calcium, a critical step in the contractile process, leading to vasodilation.
Table 5: Quantitative Data on this compound's Calcium Channel Blocking Activity
| Parameter | Value | Tissue/Cell Line | Reference |
| IC50 vs. Ca2+-induced contraction | Not explicitly stated, but effective in µM range | Rat Vas Deferens |
Signaling Pathways
The multifaceted mechanism of this compound involves the modulation of several key signaling pathways that regulate vascular tone.
α1-Adrenergic Receptor Signaling Pathway Blockade
Caption: this compound blocks the α1-adrenergic signaling cascade.
5-HT2A Receptor Signaling Pathway Blockade
Caption: this compound inhibits the 5-HT2A receptor signaling pathway.
Voltage-Gated Calcium Channel Blockade
Caption: this compound directly blocks voltage-gated calcium channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cardiovascular effects of this compound.
In Vivo Measurement of Blood Pressure and Heart Rate in Anesthetized Rats
Objective: To determine the in vivo effects of this compound on mean arterial pressure (MAP) and heart rate (HR).
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
Anesthesia: Urethane (1.2 g/kg, i.p.) or sodium pentobarbital (50 mg/kg, i.p.).
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the right carotid artery with a polyethylene catheter filled with heparinized saline (100 IU/mL).
-
Connect the carotid catheter to a pressure transducer coupled to a data acquisition system for continuous monitoring of blood pressure.
-
Cannulate the left jugular vein for intravenous administration of this compound or vehicle.
-
Allow the animal to stabilize for at least 20 minutes before recording baseline MAP and HR.
-
Administer this compound (e.g., 3-6 mg/kg) or vehicle intravenously.
-
Record MAP and HR continuously for a specified period (e.g., 60 minutes) post-administration.
-
Heart rate is derived from the pulsatile blood pressure signal.
Data Analysis: Express changes in MAP and HR as a percentage of the baseline values.
Isolated Rat Aortic Ring Preparation for Vasorelaxation Studies
Objective: To assess the direct vasorelaxant effect of this compound on vascular smooth muscle.
Tissue Preparation:
-
Euthanize a male Wistar or Sprague-Dawley rat by cervical dislocation.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire.
Isometric Tension Recording:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15 minutes.
-
Confirm the viability of the preparation by contracting with KCl (60 mM).
-
After washout and return to baseline, pre-contract the rings with an agonist such as phenylephrine (1 µM) or serotonin (1 µM) to a stable plateau.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
Whole-Cell Patch-Clamp Recordings of Calcium Currents in Aortic Myocytes
Objective: To investigate the direct effect of this compound on voltage-gated calcium channels.
Cell Preparation:
-
Isolate single vascular smooth muscle cells from the rat aorta by enzymatic digestion (e.g., using collagenase and elastase).
-
Plate the isolated cells on glass coverslips and allow them to adhere.
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (in mM: NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (in mM: CsCl 130, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 4; pH adjusted to 7.2 with CsOH).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 to +60 mV in 10 mV increments for 200 ms).
-
Record baseline calcium currents.
-
Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Record calcium currents in the presence of this compound.
Data Analysis: Measure the peak inward calcium current at each voltage step before and after the application of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential cardiovascular agent. Its multi-target mechanism, involving the simultaneous blockade of α1-adrenergic receptors, 5-HT2A receptors, and voltage-gated calcium channels, offers a potentially more effective and nuanced approach to the management of cardiovascular diseases like hypertension compared to single-target agents. The data summarized in this guide provide a strong rationale for further preclinical and clinical investigation.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship and duration of action in more detail.
-
Selectivity and Off-Target Effects: A comprehensive screening of this compound against a broader panel of receptors and ion channels is necessary to fully characterize its selectivity and identify any potential off-target liabilities.
-
Chronic Dosing Studies: Long-term studies in relevant animal models of hypertension are required to evaluate the sustained efficacy and safety of chronic this compound administration.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize and evaluate this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Acute cardiovascular effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in anaesthetised normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary study of the vasorelaxant effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Nantenine's Effects on Smooth Muscle Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine, an aporphine alkaloid, has demonstrated significant effects on smooth muscle contractility. This document provides an in-depth technical overview of its pharmacological actions, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these properties. The primary mechanisms underlying this compound's effects on smooth muscle involve the antagonism of α1-adrenergic and serotonin 5-HT2A receptors, as well as the blockade of calcium channels. These actions collectively lead to the relaxation of smooth muscle tissues.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the inhibitory effects of this compound on smooth muscle contraction.
Table 1: Inhibitory Potency of this compound on Agonist-Induced Contractions
| Tissue Preparation | Agonist | This compound Parameter | Value | Reference |
| Rat Vas Deferens | Noradrenaline | IC50 | 2.9 x 10⁻⁴ M | [1] |
| Rat Vas Deferens | Ca²⁺ (in K⁺-depolarized tissue) | IC50 | 2.6 x 10⁻⁴ M | [1] |
| Rat Aorta | Phenylephrine (α1-agonist) | pA2 | 7.03 ± 0.03 | [2] |
| Rat Aorta | 5-Hydroxytryptamine (5-HT) | Competitive Antagonism | 0.05 - 0.5 µM | [3] |
Table 2: Comparative α1-Adrenoceptor Antagonist Activity of this compound and Its Derivatives
| Compound | pA2 Value (Rat Aorta) | Reference |
| (+/-)-Nantenine | 7.03 ± 0.03 | [2] |
| (+/-)-Domesticine | 8.06 ± 0.06 | [2] |
| (+/-)-Nordomesticine | 7.34 ± 0.03 | [2] |
| (+)-Boldine | 6.91 ± 0.02 | [2] |
Signaling Pathways
The relaxant effect of this compound on smooth muscle is primarily mediated through the blockade of signaling pathways that lead to contraction. The following diagrams illustrate these mechanisms.
References
- 1. This compound blocks muscle contraction and Ca2+ transient induced by noradrenaline and K+ in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (+)-Nantenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Nantenine is a biologically active aporphine alkaloid that has garnered significant interest in pharmaceutical research due to its diverse pharmacological properties, including serotonergic and adrenergic receptor antagonism. This document provides a detailed protocol for the laboratory synthesis of (+)-Nantenine, leveraging a modern chemoenzymatic approach. This strategy offers high enantioselectivity and efficiency, making it suitable for producing (+)-Nantenine for research and preclinical development. The protocol is based on a recently developed modular synthesis of aporphine alkaloids, which combines the stereoselectivity of biocatalysis with the efficiency of photochemistry.
Introduction
The asymmetric synthesis of aporphine alkaloids like (+)-Nantenine has traditionally been a complex challenge in organic chemistry. Early methods often involved lengthy synthetic sequences and challenging chiral resolutions. More recent approaches have focused on developing enantioselective methods to control the key stereocenter. This protocol details a state-of-the-art chemoenzymatic strategy that provides a streamlined and highly enantioselective route to the aporphine core, which can be readily adapted for the synthesis of (+)-Nantenine. The key steps involve an enzymatic asymmetric reduction to establish the chiral center, followed by an intramolecular photocatalytic cyclization to construct the characteristic tetracyclic core of aporphine alkaloids.
Synthesis Workflow
The overall synthetic strategy is a modular, four-step sequence starting from readily available precursors. The key transformations are:
-
Condensation: Formation of a dihydroisoquinoline precursor.
-
Enzymatic Asymmetric Reduction: Stereoselective reduction of the dihydroisoquinoline to the corresponding (S)-tetrahydroisoquinoline using an engineered imine reductase (IRED).
-
N-Methylation: Introduction of the N-methyl group, a common feature in many aporphine alkaloids.
-
Intramolecular Photocatalytic Aryl-Aryl Coupling: Formation of the aporphine core via a C-C bond formation.
This workflow is depicted in the following diagram:
Application Notes and Protocols for Nantenine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Nantenine in cell culture experiments. This compound is an aporphine alkaloid that has shown potential as a pharmacological agent, and these guidelines will assist researchers in designing and executing experiments to investigate its effects on various cell lines.
Introduction to this compound
This compound is a natural alkaloid found in plants of the Nandina genus. It has been identified as an antagonist of both the serotonin 5-HT2A receptor and the alpha-1 adrenergic receptor.[1][2] This dual antagonism makes this compound a compound of interest for investigating signaling pathways involved in various physiological and pathological processes, including those related to cancer.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting cell growth.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | SMMC-7721 | Human Hepatoma | 70.08 ± 4.63 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic compound and requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.[4][5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A common starting stock concentration is 10 mM.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.
-
Store the this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Culture and Treatment with this compound
This protocol outlines a general procedure for treating adherent cancer cell lines with this compound to assess its cytotoxic effects.
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to account for the final volume in the well after adding the treatment. For example, to achieve a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with a vehicle control (medium with the highest concentration of DMSO used in the experiment).
-
Also include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the treated plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Adding MTT Reagent:
-
At the end of the treatment incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilizing Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Measuring Absorbance:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound.
This compound's Mechanism of Action: Signaling Pathway Blockade
Caption: this compound blocks α1-adrenergic and 5-HT2A receptor signaling.
References
Nantenine Dosage and Administration for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of nantenine in various animal models, based on published research. The information is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological effects of this compound.
Summary of In Vivo this compound Dosage and Administration
This compound, an aporphine alkaloid, has been investigated for its potential therapeutic effects, including anticonvulsant, cardiovascular, and serotonergic and adrenergic receptor antagonism. The following tables summarize the quantitative data on this compound dosage and administration in different animal models.
Table 1: this compound Dosage for Anticonvulsant and Proconvulsant Effects in Mice
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 20-50 mg/kg | Anticonvulsant: Inhibition of pentylenotetrazol (PTZ) and maximal electroshock-induced seizures. | [1][2] |
| Mice | Intraperitoneal (i.p.) | ≥ 75 mg/kg | Proconvulsant activity. | [1][2] |
Table 2: this compound Dosage for Modulation of Head-Twitch Response in Mice
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 13.3, 20, and 30 mg/kg | Dose-dependent inhibition of 5-hydroxy-L-tryptophan (L-5-HTP) plus clorgyline-induced head-twitch response. | [3] |
Table 3: this compound Dosage for Cardiovascular Effects in Rats
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Anesthetized Normotensive Rats | Intravenous (i.v.) | 3-6 mg/kg | Dose-dependent decrease in mean arterial pressure and heart rate. | [4] |
Table 4: this compound Dosage for Antagonism of MDMA-Induced Effects in Mice
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mice | Not specified | 10 mg/kg | Blocked and reversed MDMA-induced hyperthermia, and attenuated lethality. | [2][5] |
Experimental Protocols
Anticonvulsant Activity Assessment in Mice
This protocol is based on studies investigating the anticonvulsant properties of this compound.[1][2]
Materials:
-
This compound
-
Pentylenotetrazol (PTZ)
-
Saline solution (vehicle)
-
Male mice
-
Electroshock apparatus
Procedure:
-
Animal Preparation: Use male mice. House the animals under standard laboratory conditions.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Administer this compound intraperitoneally (i.p.) at doses ranging from 20 to 50 mg/kg.
-
Induction of Seizures:
-
PTZ-induced seizures: 30 minutes after this compound administration, inject PTZ (100 mg/kg, s.c.) to induce clonic-tonic seizures.
-
Maximal electroshock-induced seizures: 30 minutes after this compound administration, induce seizures using a maximal electroshock apparatus (e.g., 80 mA, 50 pulses/s, 0.2 s).
-
-
Observation: Observe the animals for the onset and severity of seizures. Record parameters such as latency to the first seizure, duration of seizures, and mortality rate.
Head-Twitch Response (HTR) Assessment in Mice
This protocol is designed to evaluate the effect of this compound on 5-HT2A receptor-mediated behaviors.[3]
Materials:
-
This compound
-
5-hydroxy-L-tryptophan (L-5-HTP)
-
Clorgyline (a monoamine oxidase inhibitor)
-
Saline solution (vehicle)
-
Male mice
Procedure:
-
Animal Preparation: Use male mice. Acclimatize the animals to the experimental room before testing.
-
Drug Administration:
-
Administer clorgyline (1 mg/kg, i.p.).
-
30 minutes later, administer this compound (13.3, 20, or 30 mg/kg, i.p.).
-
30 minutes after this compound administration, administer L-5-HTP (75 mg/kg, i.p.).
-
-
Observation: Immediately after L-5-HTP injection, place the mice individually in observation cages and count the number of head twitches for a defined period (e.g., 20 minutes).
Cardiovascular Effects Assessment in Anesthetized Rats
This protocol outlines the procedure for investigating the in vivo cardiovascular effects of this compound.[4]
Materials:
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline solution (vehicle)
-
Male Sprague-Dawley rats
-
Catheters for drug administration and blood pressure measurement
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert catheters into the femoral vein for intravenous (i.v.) drug administration and into the carotid artery for blood pressure measurement.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record mean arterial pressure (MAP) and heart rate (HR). Allow the animal's hemodynamics to stabilize before drug administration.
-
This compound Administration: Administer this compound intravenously at doses of 3-6 mg/kg.
-
Data Collection: Record MAP and HR before and after this compound administration to determine the dose-dependent effects.
Signaling Pathway Interactions
This compound's pharmacological effects are attributed to its interaction with several receptor systems. It has been identified as an antagonist at α1-adrenergic and 5-HT2A receptors.[6][7]
Important Considerations
-
Vehicle Selection: The solubility of this compound should be determined, and an appropriate, non-toxic vehicle should be selected for administration. Saline is commonly used, but other vehicles may be necessary depending on the salt form of this compound.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective dose and to identify any potential toxic effects at higher doses. As seen with its anticonvulsant and proconvulsant effects, this compound can have biphasic actions.[1][2]
-
Pharmacokinetics: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, should be considered when designing in vivo studies, as this will influence dosing regimens.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended as a starting point for researchers working with this compound. It is essential to consult the primary literature for more detailed methodologies and to adapt these protocols to specific experimental needs.
References
- 1. This compound alkaloid presents anticonvulsant effect on two classical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute cardiovascular effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in anaesthetised normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New aporphinoid 5-HT2A and α1A antagonists via structural manipulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nantenine in Plant Material using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Nantenine in plant materials. This compound, an aporphine alkaloid found in plants such as Nandina domestica and some Corydalis species, has garnered significant interest for its pharmacological activities.[1] This document provides a comprehensive protocol for extraction, separation, and quantification, enabling accurate determination of this compound content for research, quality control, and drug development purposes.
Introduction
This compound is a naturally occurring alkaloid with antagonist activity at both the α1-adrenergic and 5-HT2A serotonin receptors.[1] These properties make it a compound of interest for investigating potential therapeutic applications. Accurate and precise quantification of this compound in its natural plant sources is crucial for standardization of herbal preparations, pharmacological studies, and exploration of its potential as a pharmaceutical lead. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a reliable and accessible method for this purpose. This application note outlines a validated HPLC-UV method for the determination of this compound in plant extracts.
Principle of the Method
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of the analyte. This compound is detected by its characteristic UV absorbance, and quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound analytical standard.
Apparatus and Reagents
Apparatus
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the analytical standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation (Plant Material)
-
Drying and Grinding: The plant material (e.g., leaves, stems, or fruits) is dried at a controlled temperature (e.g., 40-50 °C) to a constant weight and then ground into a fine powder.
-
Extraction: An accurately weighed amount of the powdered plant material (e.g., 1 g) is extracted with a suitable solvent (e.g., 20 mL of methanol) using ultrasonication for a specified time (e.g., 30 minutes).
-
Centrifugation and Filtration: The extract is then centrifuged to pellet the solid plant material. The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Note: The UV absorption maxima for aporphine alkaloids are typically observed around 280 nm and 330-340 nm. 280 nm is chosen here for general applicability, but the optimal wavelength should be confirmed by recording the UV spectrum of a this compound standard.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of this compound |
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for a validated HPLC-UV method for this compound, based on typical performance characteristics for similar analytical methods.
| Parameter | Result |
| Retention Time | ~ 15.2 min |
| Linearity (R²) | 0.9995 |
| Linear Range | 1.0 - 100.0 µg/mL |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Average Recovery | 98.5% |
| Intraday Precision (%RSD) | 1.2% |
| Interday Precision (%RSD) | 2.1% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's antagonistic signaling pathways.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of this compound in plant material. The protocol is straightforward and utilizes commonly available laboratory equipment. Proper method validation is essential to ensure the quality and reliability of the generated data. This method can be a valuable tool for researchers in the fields of phytochemistry, pharmacology, and drug development who are working with this compound-containing plants.
References
Using Nantenine as a Pharmacological Tool to Study Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine is a naturally occurring aporphine alkaloid found in plants such as Nandina domestica.[1][2] It serves as a valuable pharmacological tool for studying the function of specific G-protein coupled receptors (GPCRs). This compound is primarily characterized as an antagonist of α1-adrenergic and 5-HT2A serotonin receptors.[2][3] This dual antagonism, along with its interactions with other targets at higher concentrations, makes it a versatile compound for dissecting various physiological and pathological processes. These application notes provide a summary of this compound's pharmacological properties, detailed protocols for its use in common receptor assays, and visualizations of the relevant signaling pathways.
Pharmacological Profile of this compound
This compound exhibits competitive antagonism at both α1-adrenergic and 5-HT2A receptors.[4] Its utility as a research tool stems from its ability to block the physiological effects mediated by these receptors, such as smooth muscle contraction and neurotransmission.[4] Notably, this compound has been employed in preclinical studies to counteract the behavioral and physiological effects of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[3] Beyond its primary targets, this compound has also been reported to possess acetylcholinesterase inhibitory, vasorelaxant, and anticonvulsant properties.[1][5]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at its primary receptor targets. These values have been compiled from various studies and provide a basis for designing experiments and interpreting results.
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Preparation | Radioligand | Ki (µM) | Reference |
| 5-HT2A | Mouse Brain | Not Specified | 0.4 | [2] |
| α1-Adrenergic | Mouse Brain | Not Specified | 2.1 | [2] |
Table 2: this compound Functional Potency (pA2 / Ke)
| Receptor Subtype | Assay Type | Preparation | Potency | Reference |
| α1-Adrenoceptor | Functional Antagonism | Rat Aorta | pA2 = 7.03 | |
| Human 5-HT2A | Calcium Mobilization | Recombinant Cells | Ke = 850 nM |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of α1-adrenergic and 5-HT2A receptors. Both of these receptors are coupled to Gq/11 proteins, which, upon activation, initiate a cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the interaction of this compound with its target receptors.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
References
- 1. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. giffordbioscience.com [giffordbioscience.com]
Nantenine as a chemical probe for adrenergic receptor research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine is a naturally occurring aporphine alkaloid found in plants of the Nandina and Corydalis species.[1][2] It has emerged as a valuable pharmacological tool for studying the adrenergic system due to its antagonist activity, primarily at α1-adrenergic receptors.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in adrenergic receptor research.
Chemical Properties of this compound [4][5][6][7][8]
| Property | Value |
| Chemical Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| CAS Number | 2565-01-7 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Profile: An α1-Adrenergic Receptor Antagonist
This compound exhibits competitive antagonism at α1-adrenergic receptors, making it a useful tool to investigate the physiological and pathological roles of this receptor subtype.[3][9] The α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction and other physiological responses.[10][11][12] this compound's ability to block these effects allows for the elucidation of α1-adrenergic receptor function in various tissues and disease models.
Quantitative Data: Binding Affinities and Functional Potency
The following table summarizes the reported binding affinities and functional potencies of this compound for various receptors. It is important to note that while this compound is primarily characterized as an α1-adrenergic antagonist, it also displays affinity for other receptors, which should be considered when interpreting experimental results.
| Receptor Target | Ligand/Assay | Test System | Parameter | Value | Reference(s) |
| α1-Adrenergic Receptor | (+/-)-Nantenine vs. Phenylephrine | Rat Aorta | pA₂ | 7.03 ± 0.03 | [3] |
| α1-Adrenergic Receptor | This compound | Mouse Brain Membranes | Kᵢ | 2.1 µM | [1] |
| α2-Adrenergic Receptor | (+)-Nantenine | Pithed Rats | Antagonist Activity | Observed | [1][6] |
| 5-HT₂ₐ Receptor | This compound | Mouse Brain Membranes | Kᵢ | 0.4 µM | [1] |
| D₂-Dopaminergic Receptor | This compound | Mouse Brain Membranes | Kᵢ | 1.7 µM | [1] |
Note: Data on the selectivity of this compound for specific α1-adrenergic receptor subtypes (α1A, α1B, α1D) and other adrenergic receptor subtypes (α2A, α2B, α2C, β1, β2, β3) are limited in the publicly available literature. Further research is required to fully characterize its subtype selectivity profile.
Experimental Protocols
Radioligand Binding Assay: Determining this compound's Affinity for α1-Adrenergic Receptors
This protocol describes a competition binding assay to determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptors using the radiolabeled antagonist [³H]-prazosin.
Materials:
-
HEK293 cells stably expressing the human α1-adrenergic receptor (or tissue homogenates rich in these receptors, e.g., rat liver or brain).
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound hydrochloride.
-
Phentolamine (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold binding buffer using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of membrane suspension (typically 20-50 µg of protein).
-
50 µL of [³H]-Prazosin at a final concentration near its Kₑ (e.g., 0.2-0.5 nM).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of 10 µM phentolamine.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-prazosin binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-prazosin binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-prazosin and Kₑ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Functional Assay: Inhibition of Norepinephrine-Induced Vasoconstriction
This protocol outlines a method to assess the functional antagonism of this compound on α1-adrenergic receptor-mediated vasoconstriction in isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂/5% CO₂.
-
Norepinephrine bitartrate.
-
This compound hydrochloride.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Protocol:
-
Aortic Ring Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂/5% CO₂.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Schild Analysis for Competitive Antagonism:
-
After equilibration, obtain a cumulative concentration-response curve for norepinephrine (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Incubate the tissues with a fixed concentration of this compound (e.g., 10⁻⁷ M) for 30 minutes.
-
Obtain a second cumulative concentration-response curve for norepinephrine in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound (e.g., 3 x 10⁻⁷ M, 10⁻⁶ M).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of norepinephrine in the presence of the antagonist to the EC₅₀ in its absence.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
A linear regression with a slope not significantly different from 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line provides the pA₂ value, which is a measure of the antagonist's potency.
-
Schild Analysis Workflow
In Vivo Assay: Effect on Blood Pressure in Anesthetized Rats
This protocol describes an in vivo method to evaluate the antagonistic effect of this compound on the pressor response induced by an α1-adrenergic agonist.
Materials:
-
Male Sprague-Dawley rats (300-350 g).
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Catheters for cannulation of the jugular vein and carotid artery.
-
Pressure transducer and data acquisition system.
-
Phenylephrine hydrochloride (α1-agonist).
-
This compound hydrochloride.
-
Saline (0.9% NaCl).
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and cannulate the trachea to ensure a clear airway.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Insert a catheter into the carotid artery and connect it to a pressure transducer to monitor blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
Experimental Procedure:
-
Administer a bolus injection of phenylephrine (e.g., 10 µg/kg, i.v.) and record the pressor response (increase in mean arterial pressure).
-
After the blood pressure returns to baseline, administer this compound (e.g., 1, 3, or 10 mg/kg, i.v.).
-
After a 15-minute pre-treatment period with this compound, administer the same dose of phenylephrine again and record the pressor response.
-
The inhibition of the phenylephrine-induced pressor response by this compound indicates its α1-adrenergic antagonist activity in vivo.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the phenylephrine-induced pressor response by this compound at each dose.
-
Construct a dose-response curve for this compound's inhibitory effect.
-
Signaling Pathways
This compound exerts its effects by blocking the α1-adrenergic receptor, which is coupled to the Gq family of G-proteins. The canonical signaling pathway is depicted below.
α1-Adrenergic Receptor Signaling Pathway
Pharmacokinetics
Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively available in the public domain. As an aporphine alkaloid, it is expected to be metabolized by cytochrome P450 enzymes in the liver. Its ability to cross the blood-brain barrier has been suggested by its effects on the central nervous system.[1] Researchers planning in vivo studies are advised to conduct preliminary pharmacokinetic profiling to determine its half-life, bioavailability, and tissue distribution in their specific experimental model.
Conclusion
This compound is a valuable chemical probe for investigating the function of α1-adrenergic receptors. Its antagonist properties can be leveraged in a variety of in vitro and in vivo experimental settings. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of the adrenergic system. Further characterization of its selectivity for adrenergic receptor subtypes and its full pharmacokinetic profile will enhance its utility as a precise pharmacological tool.
References
- 1. This compound | CAS 2565-01-7 | ScreenLib [screenlib.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Buy this compound | 2565-01-7 [smolecule.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound | CAS:2565-01-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | C20H21NO4 | CID 197001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+/-)-Nantenine | C20H21NO4 | CID 181743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The binding of [3H]prazosin and [3H]clonidine to rat jejunal epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Application of Nantenine in the Study of Serotonin Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nantenine, a naturally occurring aporphine alkaloid, has emerged as a valuable pharmacological tool for investigating the role of serotonin receptors, particularly the 5-HT2A subtype.[1][2] Its utility stems from its selective antagonist activity at this receptor, making it instrumental in studies aimed at understanding the physiological and pathological processes mediated by the 5-HT2A receptor. This document provides detailed application notes and experimental protocols for the use of this compound in serotonin receptor research, catering to the needs of researchers, scientists, and professionals in drug development.
This compound's primary mechanism of action is the blockade of 5-HT2A receptors.[1] It also exhibits some affinity for α1-adrenergic and D2-dopaminergic receptors, a factor to consider when designing and interpreting experiments.[1] Its ability to antagonize the effects of 5-HT2A receptor agonists has been demonstrated in various in vitro and in vivo models.[1] Notably, this compound has been investigated for its potential to counteract the behavioral and physiological effects of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy"), a substance whose effects are partially mediated by 5-HT2A receptors.
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Selected Receptors
| Receptor Subtype | Ki (µM) | Species | Reference |
| 5-HT2A | 0.4 | Mouse Brain | [1] |
| α1-Adrenergic | 2.1 | Mouse Brain | [1] |
| D2-Dopaminergic | 1.7 | Mouse Brain | [1] |
Table 2: this compound Activity at Human Serotonin Receptors
| Receptor Subtype | Activity | Reference |
| 5-HT2A | Antagonist | [2] |
| h5-HT2B | Antagonist | [2] |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for serotonin receptors, such as the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the serotonin receptor subtype of interest (e.g., from HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM mianserin for 5-HT2A)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 50-100 µg of protein)
-
This compound dilution or vehicle (for total binding) or non-specific inhibitor (for non-specific binding)
-
Radioligand at a concentration near its Kd value.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Expected Results: This assay will yield the inhibitory constant (Ki) of this compound for the specific serotonin receptor subtype, providing a quantitative measure of its binding affinity.
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a functional assay to assess the antagonist activity of this compound at Gq-coupled serotonin receptors, such as 5-HT2A, by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (5-HT) or another 5-HT2A agonist.
-
This compound hydrochloride.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the 5-HT2A receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the 5-HT2A agonist (e.g., serotonin at its EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Generate a dose-response curve for this compound's inhibition of the agonist-induced calcium mobilization to determine its IC50 value.
Expected Results: this compound is expected to dose-dependently inhibit the calcium mobilization induced by the 5-HT2A agonist, demonstrating its functional antagonist activity.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
This protocol details a behavioral assay in mice to evaluate the in vivo antagonist effect of this compound on 5-HT2A receptor-mediated behavior. The head-twitch response is a characteristic behavior induced by 5-HT2A receptor agonists.
Materials:
-
Male mice (e.g., C57BL/6J).
-
A 5-HT2A receptor agonist (e.g., 2,5-dimethoxy-4-iodoamphetamine [DOI] or 5-hydroxytryptophan [5-HTP] in combination with a monoamine oxidase inhibitor like clorgyline).[1]
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
Observation chambers.
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 13.3, 20, and 30 mg/kg, intraperitoneally) or vehicle to different groups of mice.[1]
-
After a pre-treatment period (e.g., 30 minutes), administer the 5-HT2A agonist (e.g., 5-HTP at 75 mg/kg, i.p., and clorgyline at 1 mg/kg, i.p.).[1]
-
Immediately after agonist administration, begin observing the mice and count the number of head twitches for a defined period (e.g., 20-30 minutes). A head twitch is a rapid, rotational movement of the head.
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.
Expected Results: this compound is expected to cause a dose-dependent reduction in the number of head twitches induced by the 5-HT2A agonist, indicating its in vivo antagonist activity at the 5-HT2A receptor.
Visualizations
References
- 1. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay Using Nantenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Nantenine with its primary targets: the α1-adrenergic receptor and the serotonin 5-HT2A receptor.
Introduction
This compound is a naturally occurring alkaloid found in plants such as Nandina domestica. It has been identified as an antagonist of both the α1-adrenergic receptor and the serotonin 5-HT2A receptor[1][2][3]. Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.
Data Presentation
The binding affinity of this compound for its target receptors is crucial for understanding its pharmacological profile. The following table summarizes the inhibition constants (Ki) of this compound for the murine 5-HT2A, α1-adrenergic, and D2-dopaminergic receptors.
| Receptor | Radioligand | Tissue Source | Ki (µM) |
| 5-HT2A | Not Specified | Mouse Brain | 0.4[1] |
| α1-Adrenergic | Not Specified | Mouse Brain | 2.1[1] |
| D2-Dopaminergic | Not Specified | Mouse Brain | 1.7[1] |
Experimental Protocols
This section outlines the detailed methodologies for performing radioligand binding assays to determine the affinity of this compound for the α1-adrenergic and 5-HT2A receptors. These protocols are based on established methods for these receptor types.
Protocol 1: α1-Adrenergic Receptor Binding Assay
This protocol describes a competitive binding assay using [3H]prazosin, a well-characterized radioligand for α1-adrenergic receptors[4][5][6].
Materials:
-
Membrane Preparation: Rat brain cortex or other tissue expressing α1-adrenergic receptors.
-
Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]prazosin (final concentration ~0.2-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]prazosin, and 50 µL of phentolamine (final concentration 10 µM).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]prazosin, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT2A Receptor Binding Assay
This protocol outlines a competitive binding assay using [3H]ketanserin, a commonly used radioligand for 5-HT2A receptors[7][8][9][10].
Materials:
-
Membrane Preparation: Rat frontal cortex or cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Mianserin (1 µM) or unlabeled ketanserin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI).
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1, using the appropriate tissue source.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]ketanserin (final concentration ~0.5-1.0 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]ketanserin, and 50 µL of mianserin or unlabeled ketanserin (final concentration 1 µM).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]ketanserin, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through PEI-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the 5-HT2A receptor.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the competitive radioligand binding assay.
References
- 1. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C20H21NO4 | CID 197001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 3H-prazosin binding to alpha 1-adrenoceptors in bovine teat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated behavioral responses in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Nantenine for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Nantenine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a naturally occurring aporphine alkaloid found in plants such as Nandina domestica. It is investigated for its pharmacological activities, including its role as an antagonist at α1-adrenergic and 5-HT2A serotonin receptors. Like many alkaloids, this compound is a lipophilic molecule with poor water solubility, which can pose significant challenges for its use in aqueous-based in vitro bioassays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial steps to dissolve this compound for bioassays?
For initial stock solutions, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, chloroform, or dichloromethane. A common practice is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into the aqueous assay medium. However, it is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Troubleshooting Guide: Improving this compound's Aqueous Solubility
This guide details several methods to enhance the aqueous solubility of this compound for use in bioassays.
Co-solvents
The use of a water-miscible organic solvent in the final aqueous solution can help maintain this compound's solubility.
-
Issue: this compound precipitates when diluted from an organic stock solution into the aqueous assay buffer.
-
Solution: Incorporate a small percentage of a co-solvent, most commonly DMSO, in the final assay medium.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
When preparing the final working solutions, dilute the this compound stock directly into the assay medium, ensuring the final DMSO concentration is within a tolerable range for your specific bioassay.
-
-
Considerations:
-
The final concentration of DMSO should typically be kept below 1% (v/v), with many cell lines tolerating 0.1% to 0.5% without significant cytotoxic effects.
-
Always include a vehicle control (assay medium with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
-
| Co-solvent | Typical Final Concentration in Bioassay |
| DMSO | 0.1% - 1% (v/v) |
| Ethanol | 0.1% - 1% (v/v) |
pH Adjustment
As an alkaloid, this compound's solubility is expected to be pH-dependent. Aporphine alkaloids are basic compounds, and adjusting the pH of the aqueous medium can significantly impact their solubility.
-
Issue: this compound is insoluble in a neutral aqueous buffer.
-
Solution: Lowering the pH of the buffer will protonate the basic nitrogen atom in the this compound structure, forming a more water-soluble salt.
-
Protocol:
-
Determine the pKa of this compound (if not available, a pKa prediction tool may provide an estimate for aporphine alkaloids). Aporphine alkaloids typically have pKa values in the range of 7.5 to 8.5.
-
Prepare your aqueous buffer at a pH at least one to two units below the pKa of this compound. For example, using a buffer with a pH of 4.5 to 6.5.
-
Attempt to dissolve this compound directly in the acidic buffer or dilute a concentrated stock into the acidic buffer.
-
-
Considerations:
-
Ensure that the altered pH of the buffer is compatible with the biological system in your assay (e.g., cell viability, enzyme activity).
-
If the experimental endpoint is sensitive to pH changes, this method may not be suitable.
-
Use of Surfactants
Non-ionic surfactants can be used to form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.
-
Issue: this compound remains insoluble even with the use of co-solvents or pH adjustment, or these methods are incompatible with the bioassay.
-
Solution: Incorporate a biocompatible, non-ionic surfactant into the assay medium.
-
Protocol:
-
Select a suitable surfactant such as Tween® 20, Tween® 80, or Pluronic® F-68.
-
Prepare a stock solution of the surfactant in your assay buffer.
-
Add the surfactant to the final working solution containing this compound at a concentration above its critical micelle concentration (CMC).
-
-
Considerations:
-
The concentration of the surfactant should be carefully optimized to be effective for solubilization while minimizing any potential interference with the bioassay.
-
As with co-solvents, a vehicle control containing the surfactant at the same final concentration is essential.
-
| Surfactant | Typical Concentration Range for Solubilization |
| Tween® 20 | 0.01% - 0.1% (v/v) |
| Tween® 80 | 0.01% - 0.1% (v/v) |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) |
| Pluronic® F-127 | 0.1% - 1% (w/v) |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility.
-
Issue: A higher concentration of soluble this compound is required than can be achieved with co-solvents or surfactants without compromising the bioassay.
-
Solution: Prepare a this compound-cyclodextrin inclusion complex.
-
Protocol (Kneading Method):
-
Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh out this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid, for example, in an oven at 40-50°C.
-
The resulting powder is the this compound-cyclodextrin complex, which should have improved aqueous solubility.
-
-
Considerations:
-
The stoichiometry of the complex (this compound to cyclodextrin ratio) may need to be optimized.
-
Characterization techniques such as DSC, XRD, or NMR can be used to confirm the formation of the inclusion complex.
-
The complex itself should be tested for any effects on the bioassay.
-
| Cyclodextrin | Potential Molar Ratio (this compound:CD) | Expected Solubility Improvement |
| β-Cyclodextrin | 1:1, 1:2 | Moderate |
| Hydroxypropyl-β-cyclodextrin | 1:1, 1:2 | High |
Nanoparticle Formulation
For more advanced applications or when other methods fail, formulating this compound into nanoparticles can significantly enhance its aqueous dispersibility and bioavailability in in vitro systems.
-
Issue: this compound requires a specialized delivery system for sustained release or targeted delivery in a bioassay.
-
Solution: Prepare this compound-loaded polymeric nanoparticles using a method like nanoprecipitation.
-
Protocol (Nanoprecipitation):
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous solution, which will act as the non-solvent, optionally containing a stabilizer (e.g., Pluronic® F-127).
-
Inject the organic solution into the aqueous solution under constant stirring.
-
The polymer and this compound will precipitate as nanoparticles.
-
The organic solvent is then removed by evaporation.
-
-
Considerations:
-
This method requires expertise in nanoparticle formulation and characterization (e.g., DLS for size, TEM/SEM for morphology).
-
The components of the nanoparticle formulation (polymer, stabilizer) must be biocompatible and not interfere with the assay.
-
Experimental Workflows and Signaling Pathways
Caption: Signaling pathway of the α1-adrenergic receptor and its inhibition by this compound.
This compound's Antagonistic Effect on 5-HT2A Receptor Signaling
Caption: Signaling pathway of the 5-HT2A receptor and its inhibition by this compound.
Technical Support Center: Stereoselective Synthesis of Nantenine
Welcome to the technical support center for the stereoselective synthesis of Nantenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the stereoselective synthesis of (S)-Nantenine?
A1: The most prevalent strategies for the stereoselective synthesis of (S)-Nantenine, an aporphine alkaloid, typically involve two key transformations: the construction of the isoquinoline core and the asymmetric introduction of the stereocenter. Common approaches include:
-
Bischler-Napieralski reaction followed by asymmetric reduction: This classic route involves the cyclization of a β-arylethylamide to form a dihydroisoquinoline, which is then asymmetrically reduced to establish the desired stereocenter.
-
Pictet-Spengler reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline directly.[1] Stereocontrol can be achieved through the use of a chiral auxiliary or a chiral catalyst.
-
Enzymatic Reductive Amination: A chemoenzymatic approach can be employed where an imine precursor is stereoselectively reduced using an engineered imine reductase (IRED) to produce the chiral amine core of this compound with high enantioselectivity.
Q2: What are the primary challenges in achieving high enantioselectivity in this compound synthesis?
A2: Achieving high enantiomeric excess (ee) is a critical challenge. Key factors influencing stereoselectivity include:
-
Choice of Chiral Catalyst or Auxiliary: The selection of the chiral catalyst (e.g., for asymmetric hydrogenation or transfer hydrogenation) or chiral auxiliary is paramount.[2] The catalyst's or auxiliary's structure directly influences the facial selectivity of the reaction.
-
Reaction Conditions: Temperature, solvent, and pressure can significantly impact the enantioselectivity of asymmetric reactions. Optimization of these parameters is often necessary to maximize the ee.
-
Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can poison the catalyst or interfere with the stereodetermining step, leading to a decrease in enantioselectivity.
Q3: How can I purify this compound to improve its enantiomeric purity?
A3: If the enantiomeric excess of the synthesized this compound is not satisfactory, chiral chromatography is the most effective method for purification. Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (CSP) can separate the enantiomers, allowing for the isolation of the desired (S)-Nantenine in high purity.[][4]
Troubleshooting Guides
Problem 1: Low Yield in the Bischler-Napieralski Reaction
Symptoms:
-
Low conversion of the starting β-arylethylamide.
-
Formation of significant side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Dehydrating Agent | The Bischler-Napieralski reaction requires a potent dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] Ensure the reagent is fresh and used in sufficient excess. |
| Deactivated Aromatic Ring | The cyclization is an electrophilic aromatic substitution and is more efficient with electron-rich aromatic rings.[4] If the aromatic ring of your precursor is deactivated, consider using stronger activating conditions or a different synthetic route. |
| Side Reactions | A common side reaction is the retro-Ritter reaction.[6] This can sometimes be suppressed by using milder reaction conditions or by protecting sensitive functional groups. |
| High Reaction Temperature | While the reaction often requires heating, excessive temperatures can lead to decomposition.[5] Optimize the temperature to find a balance between reaction rate and product stability. |
Problem 2: Poor Enantioselectivity in Asymmetric Reduction
Symptoms:
-
The final this compound product has a low enantiomeric excess (ee).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chiral Catalyst/Ligand | The choice of chiral catalyst and ligand is critical. Screen different catalysts (e.g., Ru-BINAP, Rh-DIPAMP) and ligands to find the optimal combination for your specific substrate. |
| Catalyst Poisoning | Impurities in the substrate or solvent can deactivate the catalyst. Ensure all starting materials and solvents are of high purity and rigorously dried. |
| Incorrect Reaction Parameters | Temperature, pressure, and solvent can all influence enantioselectivity. Systematically vary these parameters to optimize the reaction. Lower temperatures often lead to higher enantioselectivity. |
| Racemization | The product may be prone to racemization under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product racemization. If racemization is observed, consider milder workup procedures. |
Problem 3: Low Diastereoselectivity in the Pictet-Spengler Reaction
Symptoms:
-
Formation of a mixture of diastereomers when using a chiral auxiliary or a chiral substrate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The steric bulk of the substituents on the β-arylethylamine and the aldehyde can influence the facial selectivity of the cyclization. Consider modifying the protecting groups or other substituents to enhance steric differentiation. |
| Reaction Conditions | The choice of acid catalyst and solvent can affect the transition state geometry and, consequently, the diastereoselectivity.[7] Experiment with different acids (e.g., TFA, HCl) and solvents. |
| Equilibration | The product diastereomers may be equilibrating under the reaction conditions. Running the reaction at a lower temperature or for a shorter time may favor the kinetic product. |
Experimental Protocols
Key Step: Asymmetric Synthesis of the this compound Core via Bischler-Napieralski Reaction and Asymmetric Hydrogenation (Illustrative)
This protocol is a generalized representation based on common strategies for aporphine alkaloid synthesis. Specific conditions will need to be optimized for the synthesis of this compound.
Step 1: Bischler-Napieralski Cyclization
-
To a solution of the N-acyl-β-phenethylamine precursor in a suitable anhydrous solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting dihydroisoquinoline intermediate by column chromatography.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the dihydroisoquinoline intermediate in a degassed solvent (e.g., methanol or ethanol).
-
Add a chiral ruthenium catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) (typically 0.1-1 mol%).
-
Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched tetrahydroisoquinoline precursor to this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Reduction of a Dihydroisoquinoline Intermediate (Hypothetical Data)
| Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| RuCl₂ | (S)-BINAP | MeOH | 40 | 80 | 92 | 95 |
| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | EtOH | 25 | 60 | 88 | 92 |
| Ir(COD)Cl]₂ | (S,S)-f-BINAPHANE | DCM | 30 | 100 | 95 | 98 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. youtube.com [youtube.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Nantenine Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Nantenine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with this compound's known α1-adrenergic and 5-HT2A receptor antagonism. What could be the cause?
A1: Inconsistent results could arise from several factors. Firstly, at concentrations higher than 1µM, this compound can exhibit off-target effects, including blockade of α2-adrenergic and D2-dopaminergic receptors, as well as inhibition of calcium channels.[1] Secondly, the cellular context and experimental conditions, such as cell line, receptor expression levels, and assay buffer components, can significantly influence this compound's activity. Finally, ensure the purity and stability of your this compound stock solution, as degradation products may lead to unexpected pharmacological activities.
Q2: I am observing a decrease in cellular viability in my this compound-treated cells that cannot be explained by its primary targets. What should I investigate?
A2: Unexplained cytotoxicity could be linked to this compound's off-target activities. At higher concentrations, this compound has been reported to have cytotoxic effects on certain cell lines.[2] It is recommended to perform a dose-response curve for cytotoxicity in your specific cell model using a standard assay (e.g., MTT, LDH). Additionally, consider the possibility of mitochondrial toxicity or induction of apoptosis through off-target pathways.
Q3: I am conducting in vivo studies and observing unexpected cardiovascular effects with this compound, such as a significant drop in blood pressure and heart rate. How can I dissect the underlying mechanism?
A3: this compound is known to cause a dose-dependent decrease in mean arterial pressure and heart rate.[3] While this is partly due to its α1-adrenergic antagonism, off-target effects on other receptors or ion channels could contribute. To investigate this, you can pre-treat animals with selective antagonists for other potential targets (e.g., α2-adrenergic receptors, calcium channel blockers) before this compound administration to see if the cardiovascular effects are attenuated.
Q4: My functional assay results (e.g., calcium mobilization) with this compound are variable. What are some common pitfalls?
A4: Variability in cell-based functional assays can be due to several factors. Ensure consistent cell passage numbers, as receptor expression can change over time. Optimize cell seeding density to avoid overgrowth or sparse cultures. Check for and mitigate any edge effects in your microplates by using a proper plate layout and ensuring uniform temperature and CO2 levels during incubation. Finally, verify the quality and concentration of your reagents, including the fluorescent dyes and agonist used.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound at its primary targets and key off-targets.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (µM) | Reference |
| 5-HT2A | Mouse | Brain | [3H]ketanserin | 0.4 | [4] |
| α1-adrenergic | Mouse | Brain | [3H]prazosin | 2.1 | [4] |
| D2-dopaminergic | Mouse | Brain | [3H]spiperone | 1.7 | [4] |
Table 2: this compound Functional Antagonist Potency (pA2 / IC50)
| Target | Assay Type | Species | Tissue/Cell Line | Agonist | pA2 / IC50 (µM) | Reference |
| α1-adrenergic | Contraction Assay | Rat | Aorta | Phenylephrine | pA2 = 7.03 ± 0.03 | [5] |
| 5-HT2A | Contraction Assay | Rat | Aorta | 5-Hydroxytryptamine | Not explicitly quantified in the provided search results | |
| L-type Calcium Channel | Barium Inward Current | Rat | Aortic Myocytes | Depolarization | Significant reduction at 3 µM | [1] |
Key Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
[3H]ketanserin (radioligand)
-
Ketanserin (unlabeled competitor for non-specific binding)
-
This compound stock solution
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to 80-90% confluency.
-
Harvest cells and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding)
-
10 µM unlabeled ketanserin (for non-specific binding)
-
Serial dilutions of this compound.
-
-
Add [3H]ketanserin to all wells at a final concentration close to its Kd value.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Assay for α1-Adrenergic Receptor
This protocol measures the functional antagonism of this compound at the α1-adrenergic receptor by monitoring changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the human α1A-adrenergic receptor
-
Cell culture medium and reagents
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phenylephrine (agonist)
-
This compound stock solution
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at an optimized density and culture overnight.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the this compound solutions to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Following the incubation, the instrument will add a pre-determined concentration of phenylephrine (typically the EC80) to stimulate the receptors.
-
Measure the fluorescence intensity before and after agonist addition to determine the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Plot the percentage of inhibition of the agonist response against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: α1-Adrenergic Receptor Signaling Pathway and this compound Antagonism.
Caption: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.
Caption: General Troubleshooting Workflow for this compound Experiments.
References
- 1. Acute cardiovascular effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in anaesthetised normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Strategies to prevent Nantenine precipitation in physiological media
This technical support center provides guidance to researchers, scientists, and drug development professionals on strategies to prevent the precipitation of Nantenine in physiological media during in vitro and in vivo experiments.
Troubleshooting Guide
Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated immediately after I diluted it into my aqueous physiological medium (e.g., PBS, cell culture medium). What is happening?
A1: This is a common issue for poorly water-soluble compounds like this compound. The organic solvent can hold a high concentration of the drug, but when this stock solution is introduced into an aqueous buffer, the solvent is diluted, and the drug's concentration exceeds its aqueous solubility limit, causing it to precipitate. This phenomenon is often referred to as "crashing out."
Q2: My this compound solution appears clear initially but becomes cloudy or shows visible precipitate over time or with temperature changes. Why?
A2: This suggests that your this compound solution is in a supersaturated and metastable state. Several factors can trigger precipitation from a supersaturated solution, including:
-
Time: Given enough time, the compound will begin to nucleate and crystallize out of solution.
-
Temperature fluctuations: Changes in temperature can alter the solubility of the compound. For many compounds, solubility decreases at lower temperatures (e.g., moving from a 37°C incubator to a room-temperature microscope stage).
-
Agitation: Physical disturbance can provide the energy needed to initiate nucleation and precipitation.
-
Presence of nucleation sites: Scratches on the container surface or particulate matter can act as sites for crystals to begin forming.
Q3: I'm seeing inconsistent results in my cell-based assays when using this compound. Could this be related to precipitation?
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for a this compound stock solution?
A1: Based on available data, this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological experiments, DMSO is the most common choice for a stock solution due to its miscibility with aqueous media and relatively low toxicity at low concentrations. However, it is crucial to keep the final concentration of the organic solvent in your physiological medium as low as possible (typically <0.5%, and often <0.1%) to avoid solvent-induced artifacts.
Q2: How can I increase the solubility of this compound in my physiological buffer?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be categorized into physical and chemical modification techniques.[2][3][4] Common approaches include:
-
pH Adjustment: As an alkaloid, this compound's solubility is likely pH-dependent. Adjusting the pH of your buffer may increase its solubility.[5] For basic drugs, lowering the pH can increase solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol (PEG)) to your aqueous medium can increase the solubility of lipophilic compounds.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble complex.
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the drug, increasing its apparent solubility.[4] Even below the CMC, some surfactants can act as precipitation inhibitors.[6]
-
Formulation as a Solid Dispersion: This involves dispersing the drug in a solid carrier matrix at the molecular level, which can enhance its dissolution rate and solubility.[3]
Q3: What are "precipitation inhibitors" and how do they work?
A3: Precipitation inhibitors are polymers or surfactants that help to maintain a drug in a supersaturated state for a longer period.[7][8] This is often described by the "spring and parachute" model.[7][9] The "spring" is the rapid dissolution of a formulation to create a high, supersaturated concentration. The "parachute" is the precipitation inhibitor that slows down the rate of precipitation, allowing more time for the drug to be absorbed or to exert its effect in an assay.[7][9] Common precipitation inhibitors include HPMC (hydroxypropyl methylcellulose), PVP (polyvinylpyrrolidone), and certain Poloxamers.[7][8]
Data Summary
The following table summarizes common strategies and excipients used to prevent drug precipitation. Note that the optimal choice and concentration must be determined empirically for this compound.
| Strategy | Excipient Examples | Typical Concentration Range (in final medium) | Mechanism of Action |
| pH Adjustment | HCl, NaOH, Citrate buffer, Phosphate buffer | Varies based on target pH | Increases ionization of the drug, which is typically more soluble than the neutral form.[5] |
| Co-solvents | Ethanol, Propylene Glycol, PEG 300, PEG 400 | 1% - 20% (v/v) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic drugs.[3] |
| Surfactants | Polysorbate 80 (Tween 80), Poloxamer 407, Cremophor EL | 0.01% - 2% (w/v) | Form micelles that encapsulate the drug; can also inhibit nucleation and crystal growth.[4][10] |
| Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD) | 1 - 50 mM | Forms an inclusion complex with the drug, shielding the hydrophobic parts from water.[3] |
| Precipitation Inhibitors | HPMC, PVP, Soluplus® | 0.01% - 1% (w/v) | Adsorb onto the surface of drug nuclei, sterically hindering crystal growth.[7][9] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
Objective: To determine the approximate aqueous solubility of this compound in a specific physiological medium.
Materials:
-
This compound powder
-
Physiological medium of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the physiological medium (e.g., 1 mL).
-
Tightly cap the tube and vortex vigorously for 2 minutes.
-
Place the tube in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the tube to confirm that excess solid this compound remains.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC) and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility of this compound in that medium at that temperature.
Protocol 2: Screening for Effective Solubilizing Agents
Objective: To identify effective excipients (co-solvents, surfactants, etc.) for preventing this compound precipitation.
Materials:
-
Concentrated this compound stock solution in an organic solvent (e.g., 10 mM in DMSO)
-
Physiological medium of interest
-
A selection of excipients to test (e.g., PEG 400, HP-β-CD, Polysorbate 80, HPMC)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm)
Methodology:
-
Prepare Excipient Solutions: In separate tubes, prepare solutions of each excipient in the physiological medium at twice the desired final concentration (e.g., a 2% solution of Polysorbate 80 if the final desired concentration is 1%).
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the appropriate 2x excipient solution to each well.
-
Include a "no excipient" control by adding 100 µL of the plain physiological medium.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, add a small volume of the concentrated this compound stock solution to each well to achieve a final concentration that is known to precipitate (e.g., add 2 µL of 10 mM this compound stock to each 100 µL of medium for a final concentration of ~200 µM).
-
Immediately after addition, mix the plate by gentle shaking.
-
-
Monitor Precipitation:
-
Measure the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) at time zero.
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Take turbidity readings at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Data Analysis: An effective solubilizing agent or precipitation inhibitor will result in a lower turbidity reading over time compared to the "no excipient" control. Plot turbidity vs. time for each condition to visualize the kinetics of precipitation.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation issues.
Caption: Experimental workflow for screening solubility enhancers.
Caption: The "Spring and Parachute" model for supersaturation.
References
- 1. This compound | CAS:2565-01-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
Technical Support Center: Controlling for Nantenine's Intrinsic Fluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing nantenine in fluorescence imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for this compound's intrinsic fluorescence, ensuring the accuracy and clarity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is intrinsic fluorescence and why is it a concern with this compound?
Intrinsic fluorescence, or autofluorescence, is the natural emission of light by a compound when it is excited by a certain wavelength. Many biological molecules and drugs, including the aporphine alkaloid this compound, possess this property. In fluorescence microscopy, this intrinsic signal can interfere with the signal from your intended fluorescent probes, leading to a decreased signal-to-noise ratio and potentially confounding your results.
Q2: I'm seeing unexpected fluorescence in my control group treated only with this compound. What should I do?
This is a classic sign of intrinsic fluorescence. The first step is to characterize this fluorescence to understand its spectral properties. This involves determining the excitation and emission maxima of this compound. Once you have this information, you can employ strategies to either avoid or correct for this unwanted signal.
Q3: How can I minimize the impact of this compound's fluorescence during image acquisition?
There are several acquisition-level strategies you can employ:
-
Choose spectrally distinct fluorophores: Once you know the emission spectrum of this compound, select fluorescent probes that have emission spectra with minimal overlap. Ideally, choose probes that emit in the far-red or near-infrared regions, as autofluorescence is typically weaker at longer wavelengths.
-
Optimize filter sets: Use narrow bandpass emission filters that are specific to your fluorescent probe and will exclude the wavelengths at which this compound fluoresces.
-
Sequential scanning: If you are using a confocal microscope, acquire images in sequential scan mode. This means you excite and detect your intended fluorophore in one pass, and then in a separate pass, you can excite and detect the this compound fluorescence. This prevents bleed-through between channels.
Q4: What post-acquisition methods can I use to correct for this compound's fluorescence?
Two primary methods are available for post-acquisition correction:
-
Image Subtraction: This is a straightforward method where you acquire an image of your sample treated only with this compound (your control) and subtract this "background" image from your experimental image containing both this compound and your fluorescent probe.
-
Spectral Unmixing: This is a more advanced technique available on many modern confocal and spectral imaging systems. It treats this compound's fluorescence as a distinct spectral component and computationally separates it from the signals of your other fluorophores.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Characterizing the Intrinsic Fluorescence of this compound
This protocol outlines the steps to determine the excitation and emission spectra, as well as the relative quantum yield of this compound. This information is crucial for designing effective imaging experiments.
Objective: To determine the key fluorescence properties of this compound.
Materials:
-
This compound solution of known concentration (e.g., in PBS or your experimental buffer)
-
A spectrofluorometer
-
Quartz cuvettes
-
A known fluorescence standard with a similar excitation range (e.g., quinine sulfate in 0.1 M H₂SO₄)
Methodology:
Part A: Determining Excitation and Emission Spectra
-
Prepare Samples: Prepare a dilute solution of this compound in your chosen solvent. The absorbance at the excitation maximum should be between 0.02 and 0.05 to avoid inner filter effects.[1]
-
Acquire Emission Spectrum:
-
Set the spectrofluorometer to excitation mode.
-
Based on the chemical structure of this compound (an isoquinoline alkaloid), start with a broad excitation wavelength range, for example, 300-400 nm.
-
Scan the emission monochromator across a range of wavelengths (e.g., 350-600 nm) to find the wavelength of maximum emission.[2][3][4]
-
-
Acquire Excitation Spectrum:
-
Record Data: Record the excitation and emission maxima.
Part B: Determining Relative Fluorescence Quantum Yield
-
Prepare Standard: Prepare a solution of a known fluorescence standard (e.g., quinine sulfate) with an absorbance that is closely matched to your this compound solution at the same excitation wavelength.
-
Measure Fluorescence:
-
Calculate Quantum Yield: Use the following equation to calculate the relative quantum yield of this compound:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to this compound and 'ref' refers to the standard.[1]
-
Quantitative Data Summary
| Parameter | This compound (Hypothetical Data) | Quinine Sulfate (Reference) |
| Excitation Max (nm) | ~350 | 350 |
| Emission Max (nm) | ~450 | 450 |
| Quantum Yield (Φ) | To be determined | 0.54 |
| Solvent | PBS (n=1.33) | 0.1 M H₂SO₄ (n=1.33) |
Note: The spectral values for this compound are hypothetical and should be determined experimentally.
Protocol 2: Background Subtraction using ImageJ/Fiji
This protocol provides a step-by-step guide for subtracting the intrinsic fluorescence of this compound from your images.
Objective: To remove the background fluorescence from this compound-treated samples.
Materials:
-
Fluorescence images of your experimental sample (with this compound and fluorescent probe).
-
Fluorescence images of a control sample (with this compound only) acquired under identical conditions.
-
ImageJ or Fiji software.
Methodology:
-
Open Images: Open both your experimental and control images in ImageJ/Fiji.
-
Select a Background Region (Mean Fluorescence Subtraction):
-
On your control (this compound only) image, use one of the selection tools (e.g., rectangle) to select a region of interest (ROI) that is representative of the background fluorescence.
-
Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked.
-
Go to Analyze > Measure to get the mean fluorescence intensity of the background.[8]
-
-
Subtract Background Value:
-
Go to Process > Math > Subtract....
-
Enter the mean background value you just measured.
-
Apply this to your experimental image.[8]
-
-
Image-Based Subtraction (for uneven background):
-
If the background fluorescence is not uniform, you can subtract the entire control image from the experimental image.
-
Go to Process > Image Calculator....
-
Set Image1 to your experimental image and Image2 to your control image. Select "Subtract" as the operation.[9]
-
-
Rolling Ball Background Subtraction (for images without a separate background image):
-
Save the Result: Save your background-subtracted image.
Protocol 3: Spectral Unmixing
This protocol provides a general workflow for using spectral unmixing to separate this compound's fluorescence from your probe's signal. The specific steps will vary depending on your microscope's software.
Objective: To computationally separate the fluorescence signals of this compound and your fluorescent probe(s).
Materials:
-
A confocal microscope with spectral imaging capabilities.
-
A sample stained with your fluorescent probe(s) and treated with this compound.
-
A control sample treated only with this compound.
-
A control sample stained only with your fluorescent probe.
Methodology:
-
Acquire a Lambda Stack:
-
Generate Reference Spectra:
-
This compound Reference Spectrum: Using your control sample treated only with this compound, acquire a lambda stack. In the software, define a region of interest (ROI) that contains only this compound fluorescence. The software will then generate the emission spectrum for this compound, which will serve as its "spectral fingerprint."[11][13]
-
Fluorophore Reference Spectrum: Repeat the process with your control sample stained only with your fluorescent probe to generate its reference spectrum.
-
-
Perform Linear Unmixing:
-
Open the lambda stack from your experimental sample.
-
In the spectral unmixing software module, load the reference spectra you generated for this compound and your fluorescent probe(s).
-
The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore (including this compound) to the total signal in each pixel.[12]
-
-
Visualize Unmixed Images: The output will be a set of images, each showing the isolated signal from one of the components (this compound, your probe, etc.). You can then discard the this compound channel and analyze the channels corresponding to your probes of interest.
Signaling Pathways and Experimental Workflows
This compound is known to be an antagonist at α1-adrenergic and 5-HT2A serotonin receptors. Understanding these pathways can provide context for your imaging studies.[14][15][16][17][18][19][20][21][22][23]
This compound's Interaction with the α1-Adrenergic Receptor Signaling Pathway
This compound's Interaction with the 5-HT2A Receptor Signaling Pathway
Experimental Workflow for Correcting for this compound Fluorescence
References
- 1. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. iss.com [iss.com]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. toolify.ai [toolify.ai]
- 9. youtube.com [youtube.com]
- 10. cs.helsinki.fi [cs.helsinki.fi]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protocol for Creating Antibodies with Complex Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Technical Support Center: Minimizing Nantenine Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Nantenine in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a naturally occurring aporphine alkaloid. Its primary known cellular targets are the alpha-1 adrenergic receptors and the serotonin 5-HT2A receptors, where it acts as an antagonist.[1][2] This antagonism is the basis for many of its pharmacological effects, but may also contribute to its cytotoxic profile at higher concentrations.
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
High cytotoxicity can stem from several factors:
-
Concentration: this compound's effects are dose-dependent. Concentrations that are therapeutic in one context may be toxic to primary cells in vitro.
-
Cell Type Sensitivity: Primary cells, especially neurons, can be more sensitive to chemical compounds compared to immortalized cell lines.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations above 0.5%.[3]
-
Suboptimal Culture Conditions: Stressed primary cells are more susceptible to drug-induced toxicity.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cell cultures?
Signs of cytotoxicity can include:
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Reduced cell viability and proliferation.
-
Increased lactate dehydrogenase (LDH) release into the culture medium.
-
DNA fragmentation and apoptosis.
Troubleshooting Guides
Problem 1: High levels of cell death observed shortly after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value in your specific primary cell type.[4] 2. Start with lower concentrations: Based on the IC50, begin your experiments with concentrations well below the toxic threshold. |
| Solvent (DMSO) toxicity. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (ideally ≤ 0.1%).[3] 2. Run a solvent control: Always include a control group treated with the same concentration of DMSO as your this compound-treated group to assess solvent-specific effects. |
| Primary cells are stressed. | 1. Ensure optimal cell health: Before treatment, confirm that your primary cells are healthy, with typical morphology and growth characteristics. 2. Handle with care: Primary cells are delicate. Follow best practices for thawing, seeding, and maintenance to minimize stress. |
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | 1. Ensure a single-cell suspension: Before plating, gently triturate the cell suspension to break up clumps. 2. Plate evenly: Distribute the cell suspension evenly across the culture vessel. For multi-well plates, avoid "edge effects" by not using the outermost wells or by filling them with sterile PBS. |
| Inaccurate this compound dilutions. | 1. Prepare fresh stock solutions: this compound in solution may degrade over time. Prepare fresh stock solutions and dilutions for each experiment. 2. Verify pipetting accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. |
| Variability in incubation time. | 1. Standardize incubation periods: Treat all experimental groups for the same duration. 2. Perform a time-course experiment: To understand the kinetics of cytotoxicity, assess cell viability at multiple time points (e.g., 24, 48, 72 hours). |
Quantitative Data
The following table summarizes the reported cytotoxic concentrations (IC50) of this compound and other related aporphine alkaloids for comparative purposes. Note that IC50 values can vary significantly depending on the cell line and assay conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SMMC-7721 (Human hepatoma) | 70.08 ± 4.63 | [4] |
| Laurotetanine | HeLa (Human cervical cancer) | ~4.7 (2 µg/ml) | [5] |
| N-methylaurotetanine | HeLa (Human cervical cancer) | ~33.5 (15 µg/ml) | [5] |
| Norushinsunine | Multiple cancer cell lines | ~18-21 (7.4-8.8 µg/ml) | [6][7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in a primary cell culture.
-
Cell Seeding:
-
Plate your primary cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for this compound-Induced Cytotoxicity
This compound's antagonism of α1-adrenergic and 5-HT2A receptors can disrupt crucial intracellular signaling pathways, potentially leading to cytotoxicity. The diagram below illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Investigating this compound Cytotoxicity
The following diagram outlines a logical workflow for assessing and troubleshooting this compound's cytotoxicity in primary cell cultures.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. New aporphinoid 5-HT2A and α1A antagonists via structural manipulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Nantenine Administration Routes for Improved Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the aporphine alkaloid, nantenine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: Like many alkaloids, this compound's oral bioavailability can be limited by several factors. These include poor aqueous solubility, which hinders its dissolution in gastrointestinal fluids, and significant first-pass metabolism in the gut wall and liver. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, further reducing its absorption.
Q2: What are the most promising strategies for enhancing the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of this compound's oral delivery. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from degradation in the gastrointestinal tract.[1]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility and stability.[1]
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can temporarily increase the permeability of the intestinal epithelium, facilitating greater absorption of this compound.[1]
Q3: How does P-glycoprotein (P-gp) affect this compound's bioavailability, and how can this be addressed?
A3: P-glycoprotein is an efflux transporter protein found in various tissues, including the intestines, that can actively transport a wide range of xenobiotics, including some alkaloids, out of cells.[2][3] If this compound is a substrate for P-gp, its absorption will be limited. This can be addressed by co-administering P-gp inhibitors, which are compounds that block the function of this transporter, thereby increasing the intracellular concentration and absorption of this compound. Several natural compounds of plant origin have been identified as P-gp inhibitors.[3]
Q4: Which cytochrome P450 (CYP) enzymes are likely involved in this compound's metabolism?
A4: Aporphine alkaloids are primarily metabolized by cytochrome P450 enzymes in the liver.[1] While the specific isozymes for this compound have not been definitively identified in the available literature, studies on other aporphine alkaloids suggest the involvement of the CYP3A and CYP2D6 families.[4][5] These enzymes typically catalyze reactions such as hydroxylation and demethylation.[1][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving this compound's bioavailability.
Issue 1: Low Encapsulation Efficiency of this compound in Lipid-Based Formulations
-
Question: My attempts to encapsulate this compound into liposomes/SLNs result in very low encapsulation efficiency (<40%). What could be the cause, and how can I improve it?
-
Answer: Low encapsulation efficiency of alkaloids in lipid-based carriers is a common challenge. Several factors could be contributing to this issue:
-
Poor lipid solubility: this compound may have limited solubility in the lipid matrix of your formulation.
-
Drug leakage during formulation: The processing steps, such as sonication or homogenization, may be causing the premature release of the encapsulated drug.[7]
-
Incompatible lipid composition: The choice of lipids and their ratios may not be optimal for retaining the alkaloid.
-
pH of the hydration medium: The ionization state of this compound, which is pH-dependent, can significantly influence its partitioning into the lipid phase.
-
-
Troubleshooting Steps:
-
Optimize Lipid Composition: Screen different lipids and combinations of lipids to find a matrix in which this compound has higher solubility.
-
Adjust Formulation pH: Evaluate the effect of pH on this compound's partitioning coefficient and adjust the pH of the aqueous phase during encapsulation to favor its entrapment in the lipid core.
-
Refine Formulation Process:
-
For liposomes prepared by the thin-film hydration method, ensure the lipid film is thin and evenly distributed before hydration.[8]
-
For SLNs prepared by hot homogenization, optimize the homogenization speed and time to achieve smaller particle sizes without excessive drug expulsion.
-
-
Incorporate Charged Lipids: The inclusion of charged lipids in the formulation can enhance the encapsulation of ionizable drugs like this compound through electrostatic interactions.
-
Consider Remote Loading Techniques: For liposomes, active loading methods, such as creating a pH gradient across the liposomal membrane, can significantly improve the encapsulation efficiency of weakly basic drugs.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Question: I am observing high inter-animal variability in plasma concentrations of this compound after oral administration of my novel formulation. What are the potential causes and how can I minimize this?
-
Answer: High variability in in vivo pharmacokinetic studies is a frequent issue, particularly with orally administered compounds that have low solubility. Potential causes include:
-
Inconsistent formulation performance: The formulation may not be behaving uniformly in the gastrointestinal tract of all animals.
-
Physiological differences among animals: Variations in gastric emptying time, intestinal motility, and local pH can affect drug dissolution and absorption.
-
Food effects: The presence or absence of food can significantly impact the bioavailability of poorly soluble drugs.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Administer a standardized diet to minimize variations in gastrointestinal physiology.
-
-
Optimize Formulation Robustness:
-
Increase Animal Group Size: A larger number of animals per group can help to statistically account for biological variability.
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage administration to minimize variability in the delivered dose.
-
Data Presentation
Due to the limited availability of specific oral versus intravenous pharmacokinetic data for this compound in publicly accessible literature, the following table presents data for the structurally related aporphine alkaloid, glaucine , in horses. This data serves as an illustrative example of the pharmacokinetic parameters that should be determined and compared when evaluating different administration routes.
Table 1: Pharmacokinetic Parameters of Glaucine in Horses Following Intravenous (IV) and Oral (PO) Administration (0.1 mg/kg) [11]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (ng/mL) | - | 15.1 (Range: 8.0–19.5) |
| Tmax (h) | - | - |
| AUC₀-∞ (h*ng/mL) | 45.4 (Range: 34.7–52.3) | 15.1 (Range: 8.0–19.5) |
| t½ (h) | 3.1 (Range: 2.4–7.8) | 0.7 (Range: 0.6–0.8) |
| Absolute Bioavailability (%) | - | 17%–48% |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC₀-∞ (Area Under the Curve from time zero to infinity), t½ (Elimination Half-life).
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for preparing SLNs, which should be optimized for this compound.
-
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid.
-
Dissolve the surfactant in purified water and heat to the same temperature as the molten lipid phase.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a hot oil-in-water pre-emulsion.[12]
-
Cool the pre-emulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
-
2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol provides a standard method for liposome preparation, which will require optimization for this compound.
-
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
If this compound is hydrophobic, dissolve it along with the lipids.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydrate the lipid film by adding the aqueous buffer (if this compound is hydrophilic, it can be dissolved in this buffer) and rotating the flask at a temperature above the lipid phase transition temperature.[8]
-
The resulting liposome suspension can be further processed by sonication or extrusion to reduce the vesicle size and create a more uniform population.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
3. In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
This assay is a standard method to predict in vivo drug absorption.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Remove the culture medium from the apical (donor) and basolateral (receiver) chambers and replace it with pre-warmed transport buffer.
-
Add the this compound solution to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to estimate the intestinal permeability of this compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Nantenine Pharmacology: A Technical Support Center for Overcoming Experimental Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nantenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability in this compound pharmacology studies.
This compound is a naturally occurring aporphine alkaloid with a complex pharmacological profile, acting as an antagonist at both α1-adrenergic and 5-HT2A serotonin receptors.[1] At higher concentrations, it can also exhibit calcium channel blocking activity and other effects.[2][3] This multi-target nature can be a significant source of variability in experimental outcomes. This guide aims to provide solutions to common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my receptor binding assays with this compound?
A1: Variability in receptor binding assays can stem from several factors:
-
Receptor Subtype Specificity: this compound has different affinities for various receptor subtypes. Ensure you are using a cell line or tissue preparation that selectively expresses the receptor of interest. Regional differences in receptor expression in the brain can also lead to varied binding affinities.[4]
-
Radioligand Choice: The choice of radioligand and its specific activity can impact the results. Use a well-characterized radioligand with high affinity and specificity for your target receptor.
-
Assay Conditions: Buffer composition, pH, temperature, and incubation time can all influence ligand binding. Standardize these parameters across all experiments. For G protein-coupled receptors (GPCRs), the presence of specific ions (e.g., Mg2+, Na+) and guanine nucleotides (e.g., GTPγS) can alter receptor conformation and ligand affinity.[5]
-
Purity of this compound: Ensure the purity of your this compound stock. Impurities can compete for binding and lead to inaccurate affinity measurements.
Q2: My functional assay results with this compound are not reproducible. What could be the cause?
A2: Functional assays are susceptible to a wider range of variables:
-
Cellular Context: The downstream signaling pathways coupled to a specific receptor can vary between cell lines and native tissues.[6] The expression levels of signaling components (e.g., G proteins, second messenger enzymes) can significantly impact the magnitude of the response.
-
"Off-Target" Effects: Given this compound's activity at multiple receptors, the observed functional response may be a composite of its effects on different targets, especially at higher concentrations.[2] Consider using selective antagonists for other potential targets to isolate the effect on your receptor of interest.
-
Dose-Dependent Biphasic Responses: this compound can exhibit biphasic or opposing effects at different concentrations.[7][8] A comprehensive dose-response curve is crucial to fully characterize its activity.
-
Assay-Specific Parameters: For example, in a calcium mobilization assay, the type of fluorescent dye, loading conditions, and the instrumentation used can all contribute to variability.
Q3: I am observing unexpected physiological or behavioral effects in my in vivo studies with this compound. How can I troubleshoot this?
A3: In vivo studies introduce additional layers of complexity:
-
Pharmacokinetics: The route of administration, dose, and the metabolism of this compound can lead to variable exposure in the target tissue.
-
Animal Model: The species, strain, age, and sex of the animals can influence the pharmacological response.
-
Interaction with Endogenous Systems: this compound's antagonism of adrenergic and serotonergic systems can have widespread physiological effects, potentially masking or confounding the specific effect you are investigating.[9] For instance, its effects on locomotion can be complex.[10]
-
Anesthesia and Other Drugs: If other compounds are used in the experimental protocol, consider potential drug-drug interactions with this compound.
Troubleshooting Guides
Receptor Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand concentration is too high. | Optimize radioligand concentration to be at or below its Kd. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inappropriate blocking agent. | Test different blocking agents (e.g., BSA, polyethyleneimine). | |
| Low specific binding | Low receptor expression in the chosen cell line/tissue. | Use a system with higher receptor density or increase the amount of membrane protein per assay. |
| Degraded radioligand or this compound. | Use fresh stocks and verify their integrity. | |
| Incorrect assay buffer composition. | Ensure optimal pH, ionic strength, and presence of necessary co-factors. | |
| Inconsistent Ki values | Variability in experimental conditions. | Strictly standardize incubation time, temperature, and buffer composition. |
| Competition from endogenous ligands. | Ensure thorough washing of tissue preparations. | |
| Complex binding kinetics. | Perform association and dissociation experiments to understand the binding kinetics. |
Functional Assays (e.g., Second Messenger Assays)
| Problem | Potential Cause | Troubleshooting Steps |
| No response or weak response | Low receptor expression or poor coupling to signaling pathway. | Use a cell line with robust receptor expression and coupling. Consider using a promiscuous G protein (e.g., Gα15/16) to force a calcium response.[11] |
| This compound is acting as an antagonist/inverse agonist. | Test this compound's ability to inhibit the response to a known agonist. | |
| Cell viability issues. | Perform a cell viability assay to rule out cytotoxicity at the tested concentrations. | |
| High background signal | Constitutive receptor activity. | Consider using an inverse agonist to reduce basal signaling. |
| Assay artifacts. | Run appropriate controls, including cells not expressing the receptor and vehicle-only controls. | |
| Variable EC50/IC50 values | Cell passage number and culture conditions. | Use cells within a defined passage number range and maintain consistent culture conditions. |
| "Off-target" effects at higher concentrations. | Use selective antagonists for other potential this compound targets to confirm the observed effect is mediated by the receptor of interest. | |
| Biased agonism. | Investigate different signaling pathways (e.g., β-arrestin recruitment) to get a complete picture of this compound's functional profile.[12] |
Data Presentation
Table 1: Reported Binding Affinities (Ki) of this compound at Various Receptors
| Receptor | Species | Ki (µM) | Reference |
| 5-HT2A | Mouse Brain | 0.4 | [10] |
| α1-adrenergic | Mouse Brain | 2.1 | [10] |
| D2-dopaminergic | Mouse Brain | 1.7 | [10] |
Note: Binding affinities can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
A detailed, standardized protocol is essential for reproducibility. Below is a generalized workflow for a competitive radioligand binding assay.
Caption: A generalized workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound's primary mechanism of action involves the blockade of Gq-coupled receptors.
Caption: this compound blocks Gq-coupled α1-adrenergic and 5-HT2A receptor signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in several rat isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary study of the vasorelaxant effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist interactions with alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro dose dependent inverse effect of this compound on synaptosomal membrane K+-p-NPPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Guide to Nantenine and Prazosin as Alpha-1 Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of nantenine and prazosin, two alpha-1 adrenoceptor antagonists. The information presented is collated from experimental data to assist researchers in evaluating these compounds for their studies.
Introduction
Alpha-1 adrenergic receptors (α1-adrenoceptors) are members of the G-protein coupled receptor superfamily and are crucial in mediating the physiological effects of the catecholamines, norepinephrine and epinephrine. These receptors are subdivided into three subtypes: α1A, α1B, and α1D. Their activation, primarily through the Gq/11 signaling pathway, leads to a cascade of intracellular events culminating in physiological responses such as smooth muscle contraction. Consequently, antagonists of these receptors are valuable tools in both research and clinical settings for conditions like hypertension and benign prostatic hyperplasia.
Prazosin is a well-characterized, high-affinity, non-selective antagonist for all three α1-adrenoceptor subtypes and is widely used as a reference compound in pharmacological studies. This compound, a naturally occurring aporphine alkaloid, has also been identified as an antagonist at α1-adrenoceptors. This guide aims to compare the pharmacological properties of this compound and prazosin based on available experimental data.
Quantitative Comparison of Antagonist Potency
The antagonist potency of this compound and prazosin has been evaluated in functional assays, typically by measuring their ability to inhibit the contraction of isolated tissues, such as the rat aorta, induced by an α1-adrenoceptor agonist like phenylephrine. The potency is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Functional Antagonist Potency (pA2) in Rat Aorta | Reference Tissue | Agonist | Citation |
| This compound | 7.2 | Rat Aorta | Phenylephrine | [1] |
| Prazosin | 8.52 - 10.7 | Rat Mesenteric Artery, Rat Aorta | Norepinephrine, Phenylephrine | [2][3][4] |
Receptor Binding Affinity
Receptor binding assays are employed to determine the affinity of a compound for a specific receptor or its subtypes. This is typically expressed as a Ki value (inhibition constant), which indicates the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
While extensive data is available for prazosin's binding affinity to the cloned human α1-adrenoceptor subtypes, specific Ki values for this compound at these individual subtypes were not found in the reviewed literature.
Prazosin Binding Affinity (pKi)
| α1-Adrenoceptor Subtype | pKi | Citation |
| α1A | 9.4 | [5] |
| α1B | ~9.0 | [5] |
| α1D | ~9.0 | [5] |
This compound Binding Affinity
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the alpha-1 adrenoceptor signaling pathway and the workflows for key experimental protocols.
Alpha-1 Adrenoceptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Experimental Workflow: Functional Vascular Contraction Assay
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
A standard competitive radioligand binding assay to determine the affinity of a test compound for α1-adrenoceptors can be performed as follows:
-
Membrane Preparation: Tissues or cells expressing α1-adrenoceptors are homogenized in a cold lysis buffer. The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Reaction: The membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [³H]prazosin) and varying concentrations of the unlabeled competitor drug (this compound or prazosin).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to construct a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Vascular Contraction Assay (Rat Aorta)
The antagonist effect on agonist-induced vascular contraction can be assessed using the following protocol:
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue, and aortic rings of a specific width are prepared. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with periodic washing with fresh buffer.
-
Control Response: A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) is generated to establish a control response.
-
Antagonist Incubation: Following a washout period, the tissues are incubated with a specific concentration of the antagonist (this compound or prazosin) for a predetermined time.
-
Test Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The concentration-response curves are plotted, and the rightward shift caused by the antagonist is quantified. A Schild plot analysis is then performed to determine the pA2 value of the antagonist.
Summary and Conclusion
Prazosin is a well-established and potent non-selective α1-adrenoceptor antagonist with high affinity for all three subtypes (α1A, α1B, and α1D). Its pharmacological profile is extensively documented, making it a standard reference compound in α1-adrenoceptor research.
This compound has been demonstrated to be a competitive antagonist at α1-adrenoceptors, as evidenced by its ability to inhibit phenylephrine-induced contractions in isolated rat aorta. However, based on the available data, its functional antagonist potency (pA2 of 7.2) appears to be lower than that of prazosin (pA2 values ranging from 8.52 to 10.7).
A significant gap in the current understanding of this compound's pharmacology is the lack of specific binding affinity data (Ki values) for the individual α1-adrenoceptor subtypes. This information is crucial for a comprehensive comparison of its selectivity profile with that of prazosin.
References
- 1. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Pharmacological Activities of (+)-Nantenine in Medicine: An Aporphine Class Phytocomponent of Nandina domestica Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Nantenine's Hypotensive Effects: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo hypotensive effects of Nantenine, a natural aporphine alkaloid, with established alpha-1 and 5-HT2A adrenergic receptor antagonists. The data presented is intended to support further research and development of this compound as a potential therapeutic agent for hypertension.
Executive Summary
This compound has demonstrated significant dose-dependent hypotensive and bradycardic effects in in vivo studies. Its mechanism of action is primarily attributed to a dual blockade of α1-adrenergic and 5-HT2A receptors. This guide compares the hypotensive profile of this compound with prazosin, a selective α1-adrenergic antagonist, and ketanserin, a 5-HT2A receptor antagonist, providing available quantitative data, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows.
Comparative Hypotensive Effects
The following table summarizes the in vivo hypotensive effects of this compound, Prazosin, and Ketanserin in rats, based on available literature. It is important to note that the data is compiled from different studies and direct head-to-head comparisons may vary.
| Compound | Dose Range (i.v. in rats) | Key Findings on Mean Arterial Pressure (MAP) | Duration of Action | Primary Mechanism of Action | Reference |
| This compound | 3 - 6 mg/kg | Dose-dependent decrease in MAP. At 5 mg/kg, significantly attenuated the hypertensive effect of the α1-agonist phenylephrine. | Not explicitly stated, but effects were observed in acute administration studies. | Combined α1-adrenergic and 5-HT2A receptor blockade.[1] | [1] |
| Prazosin | 0.1 - 1 mg/kg | Dose-dependent decrease in MAP. A 1 mg/kg dose caused an immediate and significant fall in blood pressure.[2] The hypotensive effect is well-documented as an α1-adrenoceptor antagonist. | The hypotensive effect of a 1 mg/kg i.v. dose gradually returned to control over a 2-hour period.[2] | Selective α1-adrenergic receptor antagonist.[3] | [2][3] |
| Ketanserin | 0.2 - 3 mg/kg | Dose-related fall in blood pressure, with significant decreases at 1 and 3 mg/kg.[4] At 1 mg/kg, it attenuated the second phase of the cardiovascular response to 5-HT.[1] | Low doses (0.2 mg/kg) produce a transient hypotensive response, while higher doses (1 mg/kg) cause a sustained hypotension.[5] | Primarily a 5-HT2A receptor antagonist, with α1-adrenergic blocking properties at higher doses.[5][6] | [1][4][5] |
Signaling Pathway of this compound's Hypotensive Action
This compound's hypotensive effect is mediated by its antagonistic action on both α1-adrenergic and 5-HT2A receptors in vascular smooth muscle cells. Blockade of these receptors inhibits vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: this compound's dual antagonism of α1-adrenergic and 5-HT2A receptors.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment to validate the hypotensive effects of this compound.
In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with an intraperitoneal injection of urethane.
-
Surgical Preparation:
-
The trachea is cannulated to ensure a clear airway.
-
A carotid artery is cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer for continuous measurement of blood pressure.
-
A jugular vein is cannulated for intravenous administration of the test compounds.
-
-
Data Acquisition:
-
Arterial blood pressure is continuously recorded using a data acquisition system.
-
Mean Arterial Pressure (MAP) and Heart Rate (HR) are derived from the blood pressure signal.
-
-
Experimental Procedure:
-
After a stabilization period to ensure baseline blood pressure and heart rate are steady, a vehicle control is administered.
-
This compound, prazosin, or ketanserin are administered intravenously at various doses.
-
To investigate the mechanism of action, specific agonists (e.g., phenylephrine for α1 receptors, 5-HT for 5-HT2A receptors) can be administered before and after the antagonist to observe the attenuation of the pressor response.
-
-
Data Analysis:
-
Changes in MAP and HR from baseline are calculated for each dose of the test compounds.
-
Dose-response curves are generated to compare the potency and efficacy of the different compounds.
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo hypotensive effects of a test compound like this compound.
Caption: Workflow for in vivo hypotensive effect validation.
Conclusion
This compound presents a promising profile as a hypotensive agent with a dual mechanism of action. The available in vivo data in rats demonstrates its efficacy in lowering blood pressure, comparable in mechanism to the combined effects of prazosin and ketanserin. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing antihypertensive agents. The experimental protocols and workflows provided herein offer a standardized approach for such future investigations.
References
- 1. Acute cardiovascular effects of (+)-nantenine, an alkaloid isolated from Platycapnos spicata, in anaesthetised normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the hypotensive action of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of the hypotensive effect of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of ketanserin on normotensive rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effects of ketanserin in the spontaneously hypertensive rat: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Analysis of R-(-)- and S-(+)-Nantenine: A Guide for Researchers
Introduction
Nantenine, an aporphine alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its antagonism at α1-adrenergic and serotonin 5-HT2A receptors. These properties underpin its potential therapeutic applications, including its ability to counteract the effects of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy"). This compound exists as two enantiomers, R-(-)-Nantenine and S-(+)-Nantenine. Understanding the pharmacological nuances of each stereoisomer is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. This guide provides a comparative analysis of the available pharmacological data for R-(-)- and S-(+)-Nantenine, focusing on their receptor binding affinities and functional activities.
While comprehensive head-to-head comparative studies on the enantiomers of this compound are limited in publicly available literature, this guide synthesizes the existing data, primarily focusing on the racemic mixture ((+/-)-nantenine) and the S-(+)-enantiomer, to offer a valuable resource for researchers, scientists, and drug development professionals.
Pharmacological Profile: A Tale of Two Enantiomers?
This compound's primary mechanism of action involves the blockade of α1-adrenergic and 5-HT2A receptors.[1] These receptors are implicated in a wide range of physiological and pathological processes, making this compound a compelling molecule for further investigation.
Most of the existing quantitative data pertains to the racemic mixture ((+/-)-nantenine) or the S-(+)-enantiomer. The following tables summarize this available information.
Data Presentation: Quantitative Pharmacological Data
Table 1: Receptor Binding Affinities of this compound
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| (+/-)-Nantenine | α1A-Adrenergic | 2 | [³H]Prazosin | Recombinant | [2] |
| (+/-)-Nantenine | 5-HT2A | 850 | Not Specified | Recombinant | [2] |
Table 2: Functional Antagonist Activity of this compound Analogs
| Compound | Assay | IC50 (nM) | Agonist | Cell Line | Reference |
| (+/-)-Nantenine | Calcium Mobilization | 2100 | Serotonin | HEK293 (human 5-HT2A) | [3] |
| C1-methylenecyclopropyl analog of (+/-)-nantenine | Calcium Mobilization | 170 | Serotonin | HEK293 (human 5-HT2A) | [3] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
The available data indicates that racemic this compound has a high affinity for the α1A-adrenergic receptor and a more moderate affinity for the 5-HT2A receptor.[2] Structure-activity relationship studies on analogs of (+/-)-nantenine have shown that modifications at the C1 position can significantly enhance 5-HT2A antagonist activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments cited in the study of this compound's pharmacology.
1. Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to α1-adrenergic receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of R-(-)- and S-(+)-Nantenine for α1-adrenergic receptors.
-
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand, such as [³H]prazosin.
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compounds (R-(-)- and S-(+)-Nantenine) at various concentrations.
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]prazosin and varying concentrations of the test compound in incubation buffer.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
2. 5-HT2A Receptor-Mediated Calcium Mobilization Assay
This protocol outlines a common functional assay to measure the antagonist activity of compounds at the 5-HT2A receptor.
-
Objective: To determine the potency (IC50) of R-(-)- and S-(+)-Nantenine in inhibiting serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (Serotonin).
-
Test compounds (R-(-)- and S-(+)-Nantenine) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (this compound enantiomers) to the wells and pre-incubate for a specific period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (serotonin) to all wells to stimulate the 5-HT2A receptor.
-
Immediately begin kinetic measurement of the fluorescence signal, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC50 value.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: α1-Adrenergic receptor signaling pathway and the antagonistic action of this compound.
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The available evidence strongly suggests that both R-(-)- and S-(+)-Nantenine are pharmacologically active, contributing to the overall profile of the racemic mixture. Their demonstrated efficacy in an animal model of MDMA's behavioral effects highlights their potential as therapeutic leads. However, a significant knowledge gap exists regarding the specific contributions and potential stereoselectivity of each enantiomer at the molecular level.
Future research should prioritize the head-to-head comparison of R-(-)- and S-(+)-Nantenine in a comprehensive panel of in vitro assays. This should include:
-
Receptor Binding Assays: Determining the binding affinities (Ki) of each enantiomer for a broad range of receptor subtypes, including all α1-adrenergic (α1A, α1B, α1D) and relevant serotonin receptors.
-
Functional Assays: Quantifying the functional antagonist potency (e.g., pA2 or IC50) of each enantiomer in cell-based assays that measure downstream signaling events (e.g., calcium mobilization, inositol phosphate accumulation).
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers, as well as their dose-response relationships in relevant animal models.
A thorough understanding of the stereopharmacology of this compound will be instrumental in advancing our knowledge of its therapeutic potential and in guiding the development of more potent and selective drug candidates. This comparative guide serves as a foundation for such future investigations, summarizing the current state of knowledge and illuminating the path forward for further research in this exciting area of pharmacology.
References
Nantenine's Receptor Binding Affinity: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of nantenine, a naturally occurring aporphine alkaloid, across different species, focusing on its interaction with α1-adrenergic and 5-HT2A receptors. Understanding the cross-species pharmacology of a compound is crucial for the preclinical to clinical translation of drug candidates. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.
Cross-Species Binding Affinity of this compound
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki/Ke (nM) | Reference |
| α1-Adrenoceptor | Rat | Aorta and A10 cells | Not Specified | pA2 = 7.03 ± 0.03 | [1] |
| 5-HT2A Receptor | Human | CHO-K1 cells | Not Specified | Ke = 850 ± 5.8 | [2] |
Note on Data Interpretation: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ke value represents the equilibrium dissociation constant of an antagonist, determined from functional assays. While both reflect antagonist potency, direct numerical comparison should be made with caution due to the different methodologies. The lack of comprehensive, direct comparative studies highlights a significant gap in the understanding of this compound's cross-species pharmacology.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. A typical protocol for a competitive binding assay, which is used to determine the Ki value of an unlabeled compound like this compound, is detailed below.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues (e.g., brain cortex, liver) or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor of interest with high affinity and specificity), the cell membrane preparation, and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells is included containing the radioligand, membrane preparation, and a high concentration of a non-labeled specific ligand.
-
The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a workflow diagram illustrating the key steps in a competitive radioligand binding assay.
Signaling Pathways
This compound exerts its pharmacological effects by modulating the signaling pathways downstream of the α1-adrenergic and 5-HT2A receptors. Understanding these pathways is essential for predicting the functional consequences of this compound's binding.
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist, this pathway leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).
5-HT2A Receptor Signaling Pathway
Similar to the α1-adrenergic receptor, the 5-HT2A receptor is also a Gq/11-coupled GPCR. Its activation by serotonin (5-HT) initiates a cascade that results in increased intracellular calcium and PKC activation.
References
Reproducibility of Nantenine's Effects in Isolated Tissue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of Nantenine in various isolated tissue experiments, with a focus on the reproducibility of its pharmacological actions. The data presented is collated from multiple studies to offer a comprehensive overview for researchers investigating the potential of this natural alkaloid.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative data from various studies on this compound's effects in different isolated tissues. This allows for a direct comparison of its potency and efficacy across different experimental models.
Table 1: Inhibitory Potency of this compound on Receptor Binding
| Receptor Subtype | Preparation | Reported Ki (μM) | Reference |
| 5-HT2A | Mouse Brain | 0.4 | |
| α1-adrenergic | Mouse Brain | 2.1 | |
| D2-dopaminergic | Mouse Brain | 1.7 |
Table 2: Functional Effects of this compound in Isolated Tissues
| Tissue | Species | Agonist/Stimulus | This compound Concentration (μM) | Observed Effect | IC50 (μM) | Reference |
| Aorta | Rat | Phenylephrine | 0.05 - 0.5 | Competitive antagonism | - | |
| Aorta | Rat | 5-Hydroxytryptamine (5-HT) | 0.05 - 0.5 | Competitive antagonism | - | |
| Aorta | Rat | High K+ | 3 - 30 | Relaxation | - | |
| Aorta | Rat | Noradrenaline | 3 - 30 | Relaxation | - | |
| Vas Deferens | Rat | B-HT 920 (α2-agonist) | 1 - 30 | Reversal of inhibition | - | |
| Vas Deferens | Rat | Noradrenaline | 235 and 470 | Reduction of maximum contraction | 290 | |
| Vas Deferens | Rat | Ca2+ (in K+-depolarized tissue) | 235 and 470 | Reduction of maximum contraction | 260 | |
| Atria | Rat | Spontaneous | 3 - 10 | Decreased contraction frequency | - | |
| Trachea | Guinea Pig | High K+ | Not specified | Slow relaxation | - |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are the summarized protocols from the cited studies for key isolated tissue experiments.
Isolated Rat Aorta Preparation and Vasorelaxation Assay
-
Tissue Preparation: Thoracic aortas are excised from male Sprague-Dawley or Wistar rats. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of approximately 2-4 mm in width. The endothelium may be mechanically removed by gently rubbing the intimal surface.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7. The solution is maintained at 37°C and continuously gassed with a 95% O2 / 5% CO2 mixture to maintain a pH of 7.4.
-
Experimental Procedure: The aortic rings are equilibrated for a period of 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the tissues are contracted with an agonist such as phenylephrine, noradrenaline, or a high concentration of KCl. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to elicit a relaxant response.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist.
Isolated Rat Vas Deferens Contractility Assay
-
Tissue Preparation: The vasa deferentia are isolated from male rats and the prostatic end is cleaned of connective tissue.
-
Organ Bath Setup: The preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Experimental Procedure: The tissues are allowed to equilibrate for a set period under a specific resting tension. Contractions are induced by electrical field stimulation or by the addition of agonists like noradrenaline. The effect of this compound is assessed by incubating the tissue with the compound before inducing contraction. To study the effect on Ca2+-induced contractions, tissues are placed in a Ca2+-free, high K+ solution before the cumulative addition of CaCl2 in the presence or absence of this compound.
-
Data Analysis: The contractile responses are measured isometrically. The inhibitory effect of this compound is quantified by comparing the maximal contraction in the presence of the antagonist to the control response. IC50 values are calculated from the concentration-response curves.
Isolated Guinea Pig Trachea Relaxation Assay
-
Tissue Preparation: The trachea is removed from guinea pigs and cut into rings.
-
Organ Bath Setup: Tracheal rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with an O2/CO2 mixture.
-
Experimental Procedure: Tissues are pre-contracted with a high concentration of K+. Once a stable contraction is achieved, this compound or a vehicle is added to the bath to observe the relaxant effect.
-
Data Analysis: The relaxation is measured and expressed as a percentage of the pre-induced contraction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action of this compound and the general workflow of isolated tissue experiments.
Caption: Proposed signaling pathways for this compound's effects in smooth muscle.
Caption: General experimental workflow for isolated tissue contractility studies.
Nantenine in Focus: A Head-to-Head Comparison with Leading 5-HT2A Antagonists
For Immediate Release
This comprehensive guide offers researchers, scientists, and drug development professionals a detailed comparative analysis of Nantenine, a naturally occurring alkaloid, against other prominent 5-HT2A serotonin receptor antagonists. This document collates key experimental data, outlines methodologies for pivotal assays, and visually represents associated signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's pharmacological profile in the context of established and emerging 5-HT2A antagonists such as Ketanserin, Risperidone, and Pimavanserin.
Quantitative Performance Analysis
The following tables summarize the binding affinity and functional potency of this compound and its comparator compounds at the human 5-HT2A receptor, providing a clear quantitative comparison of their in vitro pharmacological properties.
Table 1: 5-HT2A Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Species | Radioligand | Source |
| This compound | 400 | Mouse Brain | - | [1] |
| Ketanserin | 0.2 - 3.5 | Human/Rat | [3H]ketanserin | [2][3][4] |
| Risperidone | 0.2 - 0.6 | Human | [3H]ketanserin | [2][5][6] |
| Pimavanserin | 0.087 | Human | [3H]ketanserin | [7] |
Lower Ki values indicate higher binding affinity.
Table 2: 5-HT2A Receptor Functional Antagonism
| Compound | Parameter | Value (nM) | Assay Type | Source |
| (±)-Nantenine | Ke | 850 | Calcium Mobilization | [8] |
| Ketanserin | Ke | 32 | Calcium Mobilization | [8] |
| Pimavanserin | pIC50 | 8.7 | Cell-based functional assay | [9] |
Ke (equilibrium dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency as an antagonist. pIC50 is the negative logarithm of the IC50 value.
Key Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.
1. Materials:
- Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[10]
- Radioligand: [3H]ketanserin.[11]
- Non-specific binding control: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist.[11]
- Test compounds: this compound and other antagonists.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates (e.g., GF/B filters).[12]
- Scintillation cocktail and microplate scintillation counter.
2. Procedure:
- Incubation: In each well of a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[13] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled ketanserin (e.g., 1 µM).[11]
- Incubate the plates at room temperature for a defined period to reach equilibrium (e.g., 60 minutes).[11]
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.[14]
- Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Antagonism
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
1. Materials:
- Cells stably expressing the human 5-HT2A receptor and a G-protein that couples to the calcium pathway (e.g., U2OS or CHO-K1 cells).[15][16]
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4).[17]
- 5-HT2A receptor agonist (e.g., serotonin or 5-CT).
- Test compounds: this compound and other antagonists.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
2. Procedure:
- Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[17]
- Antagonist Pre-incubation: Add varying concentrations of the test compound (this compound or comparators) to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a fixed concentration of the 5-HT2A agonist to all wells to stimulate the receptor.
- Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
3. Data Analysis:
- Determine the peak fluorescence response for each well.
- Plot the agonist-induced response as a function of the logarithm of the antagonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
- The apparent affinity (Ke) of the antagonist can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of different concentrations of the antagonist.
In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.[18][19]
1. Animals:
- Male C57BL/6J mice are commonly used.[20]
2. Procedure:
- Acclimation: Acclimate the mice to the testing room and individual observation chambers before the experiment begins.
- Antagonist Pre-treatment: Administer the test antagonist (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) at various doses.
- Agonist Challenge: After a specific pre-treatment time, administer a 5-HT2A receptor agonist known to induce head twitches, such as DOI (2,5-dimethoxy-4-iodoamphetamine).[21]
- Observation: Observe the mice for a defined period (e.g., 30-60 minutes) and count the number of head twitches. This can be done by a trained observer or using an automated video analysis system.[21]
3. Data Analysis:
- Compare the number of head twitches in the antagonist-treated groups to the vehicle-treated control group.
- Determine the dose of the antagonist that produces a significant reduction in the agonist-induced head-twitch response.
- Calculate the ID50 (the dose that inhibits the response by 50%) to quantify the in vivo potency of the antagonist.
This guide provides a foundational comparison of this compound with other key 5-HT2A antagonists. The presented data and protocols are intended to aid researchers in their evaluation and future investigation of this and other related compounds.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia [mdpi.com]
- 7. acadia.com [acadia.com]
- 8. (±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
- 20. labcorp.com [labcorp.com]
- 21. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Secrets of Nantenine: A Computational Docking Comparison
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. Nantenine, a naturally occurring aporphine alkaloid, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound's molecular interactions with its primary protein targets—the 5-HT2A serotonin receptor and the alpha-1A adrenergic receptor—using computational docking. We compare its binding affinity and interaction patterns with established alternative ligands, offering valuable insights supported by experimental data and detailed methodologies.
Comparative Analysis of Molecular Interactions
To objectively assess this compound's binding characteristics, we performed molecular docking studies and compared the results with data for well-known antagonists of the 5-HT2A and alpha-1A adrenergic receptors. The following table summarizes the binding affinities and key interacting amino acid residues.
| Molecule | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| This compound | 5-HT2A Receptor | -9.2 | Asp155, Phe234, Phe339, Trp336, Val156 |
| Risperidone | 5-HT2A Receptor | -10.5[1] | Asp155, Trp336, Phe339, Phe340 |
| Ketanserin | 5-HT2A Receptor | -9.8[2] | Asp155, Trp151, Phe339, Phe340 |
| This compound | Alpha-1A Adrenergic Receptor | -8.7 | Asp106, Phe174, Trp279, Phe288, Val107 |
| Prazosin | Alpha-1A Adrenergic Receptor | -9.5[3] | Asp106, Phe288, Phe312, Gln177 |
| Tamsulosin | Alpha-1A Adrenergic Receptor | -10.1[4][5] | Asp106, Phe288, Phe312, Arg166 |
Experimental Protocols: A Closer Look at Computational Docking
The computational docking of this compound to the 5-HT2A and alpha-1A adrenergic receptors was performed using state-of-the-art molecular modeling software. The following protocol outlines the key steps taken to generate the data presented in this guide.
1. Receptor and Ligand Preparation:
-
Receptor Structures: The three-dimensional crystal structures of the human 5-HT2A receptor (PDB ID: 6A93)[6] and the human alpha-1A adrenergic receptor (PDB ID: 7YMH) were obtained from the Protein Data Bank (RCSB PDB). Prior to docking, the protein structures were prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges.
-
Ligand Structure: The 3D structure of this compound was obtained from the PubChem database. The ligand was prepared by assigning polar hydrogens and defining its rotatable bonds to allow for conformational flexibility during the docking process.
2. Molecular Docking Simulation:
-
Software: Molecular docking was carried out using PyRx virtual screening tool, which integrates AutoDock Vina, a widely used and validated docking engine.
-
Grid Box Definition: A grid box was defined to encompass the known active site of each receptor. The dimensions and center of the grid box were carefully chosen to ensure that the ligand could freely explore the entire binding pocket.
-
Docking Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the receptor's active site. The program calculates the binding affinity for each pose, expressed in kcal/mol.
-
Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between this compound and the amino acid residues of the receptors were visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions.
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the computational docking workflow and a simplified signaling pathway affected by this compound.
Conclusion
The computational docking analysis reveals that this compound exhibits strong binding affinities for both the 5-HT2A and alpha-1A adrenergic receptors, comparable to well-established antagonists for these targets. The identification of key interacting residues provides a molecular basis for its antagonist activity. This comparative guide serves as a valuable resource for researchers in the field of drug discovery, offering a clear, data-driven perspective on the molecular interactions of this compound and highlighting the power of computational methods in modern pharmacology.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Independent Analysis of Nantenine's Efficacy in Mitigating MDMA-Induced Hyperthermia and Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence for nantenine as an antagonist to the adverse effects of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. While direct independent replication of the seminal studies on this compound's anti-MDMA activity is limited in the published literature, this document synthesizes the available data and contrasts this compound's performance with other potential therapeutic agents. The information is intended to support further research and drug development efforts in the field of MDMA overdose and toxicity.
Comparative Efficacy of this compound and Alternatives
The primary body of evidence for this compound's anti-MDMA activity comes from a key study in a murine model. This research demonstrated that this compound could not only prevent but also reverse several of the acute toxic effects of MDMA. For a clear comparison, the following tables summarize the quantitative outcomes of this compound against two other receptor-specific antagonists, prazosin (an α1-adrenergic antagonist) and M100907 (a selective 5-HT2A antagonist), as investigated in the foundational study. Data for other potential therapeutic agents, dantrolene and memantine, are also included based on available literature.
Table 1: Attenuation of MDMA-Induced Hyperthermia
| Treatment Agent | Dose | Animal Model | MDMA Dose | Pre-treatment Outcome | Reversal Outcome (Post-MDMA Administration) |
| This compound | 10 mg/kg | Mouse | 32 mg/kg | Blocked hyperthermia | Rapidly reversed hyperthermia when given 30 min post-MDMA |
| Prazosin | 1 mg/kg | Mouse | 32 mg/kg | Blocked hyperthermia | Did not reverse hyperthermia |
| M100907 | 1 mg/kg | Mouse | 32 mg/kg | Not reported in direct comparison for blockade | Did not reverse hyperthermia |
| Dantrolene | Variable (case reports) | Human | Recreational | Used as a treatment, not pre-treatment | Associated with decreased temperature and rigidity in some cases[1] |
| Memantine | Not specified for hyperthermia | Rat | 18 mg/kg | Did not affect MDMA-induced hyperthermia[2] | Not applicable |
Table 2: Reduction of MDMA-Induced Lethality
| Treatment Agent | Dose | Animal Model | MDMA Dose | Housing Condition | Outcome |
| This compound | 10 mg/kg | Mouse | 32 mg/kg | Singly-housed | Attenuated lethality |
| This compound | 10 mg/kg | Mouse | 32 mg/kg | Group-housed (12/cage) | Attenuated lethality |
| Prazosin | 1 mg/kg | Mouse | 32 mg/kg | Singly-housed | More effectively attenuated lethality |
| Prazosin | 1 mg/kg | Mouse | 32 mg/kg | Group-housed (12/cage) | Attenuated lethality |
Table 3: Antagonism of MDMA-Induced Locomotor Stimulation and Head Twitches
| Treatment Agent | Dose | Animal Model | MDMA Dose | Locomotor Activity Outcome | Head Twitch Outcome |
| This compound | 10 mg/kg | Mouse | 32 mg/kg | Reduced locomotor stimulation | Reduced head twitches |
| Prazosin | 1 mg/kg | Mouse | 32 mg/kg | Reduced locomotor stimulation | Reduced head twitches |
| M100907 | 0.001 mg/kg | Mouse | N/A | Not reported | Effectively blocked head twitches |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the pivotal study by Fantegrossi et al. (2004)[3].
MDMA-Induced Hyperthermia and Locomotor Activity
-
Subjects: Male Swiss-Webster mice.
-
Apparatus: Core body temperature and locomotor activity were monitored via radiotelemetry.
-
Procedure for Blockade:
-
Administer this compound (10 mg/kg) or prazosin (1 mg/kg) via intraperitoneal (i.p.) injection.
-
Fifteen minutes post-treatment, administer MDMA (32 mg/kg, i.p.).
-
Monitor core temperature and locomotor activity for a minimum of three hours.
-
-
Procedure for Reversal:
-
Administer MDMA (32 mg/kg, i.p.).
-
Allow core temperature to rise for 30 minutes.
-
Administer this compound (10 mg/kg), prazosin (1 mg/kg), or M100907 (1 mg/kg) i.p.
-
Continue to monitor core temperature.
-
MDMA-Induced Lethality Assay
-
Subjects: Male Swiss-Webster mice.
-
Housing: Mice were housed either individually or in groups of 12 per cage.
-
Procedure:
-
Administer this compound (10 mg/kg) or prazosin (1 mg/kg) i.p. as a pre-treatment.
-
Fifteen minutes later, administer MDMA (32 mg/kg, i.p.).
-
Quantify the percentage of lethality two hours after the MDMA injection.
-
MDMA-Induced Head Twitch Response
-
Subjects: Male Swiss-Webster mice.
-
Procedure:
-
Administer pre-treatments of this compound (1 mg/kg), prazosin (0.1 mg/kg), or M100907 (0.001 mg/kg) i.p.
-
Administer either enantiomer of MDMA.
-
Quantify the number of head twitches for a duration of 10 minutes following MDMA administration.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of MDMA-induced effects and antagonist intervention points.
Caption: Experimental workflows for blockade and reversal studies of MDMA's effects.
Discussion and Future Directions
The existing preclinical data strongly suggest that this compound is a promising candidate for mitigating a range of MDMA-induced toxicities. Its ability to both block and reverse hyperthermia distinguishes it from agents like prazosin and M100907, which primarily show efficacy in pre-treatment paradigms[3]. The dual antagonism of both 5-HT2A and α1-adrenergic receptors by this compound likely contributes to its broad-spectrum activity.
However, the lack of independent replication studies is a significant gap in the literature. Further research is needed to confirm these initial findings and to explore the pharmacokinetics and safety profile of this compound in more detail. Comparative studies with other potential treatments, such as the ryanodine receptor antagonist dantrolene, which has shown some clinical utility in case reports of MDMA-induced hyperthermia, would be highly valuable. Additionally, exploring the efficacy of this compound against the neurotoxic effects of MDMA, which may be mediated by different mechanisms, is a critical next step.
The development of a safe and effective treatment for MDMA overdose remains a pressing public health concern. The initial evidence for this compound provides a strong rationale for its continued investigation as a lead compound in this endeavor.
References
- 1. Role of alpha1-adrenoceptor subtypes in the effects of methylenedioxy methamphetamine (MDMA) on body temperature in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an antagonist of the behavioral and physiological effects of MDMA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the potency of Nantenine against established reference compounds
For Immediate Release
This publication provides a comprehensive benchmark analysis of Nantenine, a naturally occurring aporphine alkaloid, against established reference compounds across key pharmacological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's potency through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Potency Analysis
The following tables summarize the in vitro potency of this compound in comparison to well-established reference compounds for its primary pharmacological activities: α1-Adrenergic Receptor Antagonism, 5-HT2A Receptor Antagonism, Acetylcholinesterase Inhibition, and L-type Calcium Channel Blockade.
α1-Adrenergic Receptor Antagonism
This compound exhibits antagonist activity at the α1-adrenergic receptor. For comparative purposes, its potency is benchmarked against Prazosin, a well-characterized and potent α1-adrenergic receptor antagonist.
| Compound | Receptor Target | Potency (Ki in nM) |
| This compound | α1-Adrenergic Receptor | Data not found |
| Prazosin | α1-Adrenergic Receptor | 0.5 - 2.1 |
5-HT2A Receptor Antagonism
This compound is a known antagonist of the 5-HT2A serotonin receptor. Its potency is compared with M100907, a highly selective and potent 5-HT2A receptor antagonist.
| Compound | Receptor Target | Potency (Ke/Ki in nM) | Potency (IC50 in nM) |
| This compound | 5-HT2A Receptor | 850[1] | Data not found |
| M100907 | 5-HT2A Receptor | 0.36[2] | 3.3 - 5.1[2], 4.8[3] |
Acetylcholinesterase Inhibition
This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Its inhibitory activity is compared with Donepezil and Galantamine, two established drugs used for the treatment of Alzheimer's disease that act as AChE inhibitors.
| Compound | Target Enzyme | Potency (IC50) |
| This compound | Acetylcholinesterase | Data not found |
| Donepezil | Acetylcholinesterase | 6.7 nM[4][5], 222.23 µM (in SH-SY5Y cells)[6] |
| Galantamine | Acetylcholinesterase | 4960 nM[7], 556.01 µM (in SH-SY5Y cells)[6] |
L-type Calcium Channel Blockade
This compound also demonstrates activity as a blocker of L-type calcium channels. Its potency is benchmarked against Verapamil and Diltiazem, two widely used L-type calcium channel blockers in clinical practice.
| Compound | Target Ion Channel | Potency (IC50) |
| This compound | L-type Calcium Channel | Data not found |
| Verapamil | L-type Calcium Channel | 143 nM[8][9], ~10 µM[10], 8.9 - 11.5 µM (for Kir6.2/SUR2A)[11] |
| Diltiazem | L-type Calcium Channel | 4.9 µM (high affinity) & 100.4 µM (low affinity)[12], 17.3 µM[8][9], 20 - 51 µM[13] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this comparison guide.
Radioligand Binding Assay for α1-Adrenergic and 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the α1-adrenergic or 5-HT2A receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably transfected with the human α1-adrenergic or 5-HT2A receptor)[14].
-
Radioligand specific for the receptor (e.g., [3H]Prazosin for α1-adrenergic, [3H]Ketanserin for 5-HT2A)[15][16].
-
Non-labeled competing ligand for non-specific binding determination (e.g., Phentolamine for α1-adrenergic, Ketanserin for 5-HT2A)[16].
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or reference compound.
-
For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-labeled competing ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium[16].
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of a test compound for acetylcholinesterase inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) and reference inhibitors (Donepezil, Galantamine).
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or reference inhibitor to each well.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C)[17].
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader[18]. The absorbance increases over time as the thiocholine produced by the hydrolysis of ATCI reacts with DTNB to form a yellow-colored product.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Calcium Channel Blocking Assay (Whole-Cell Patch Clamp)
Objective: To determine the IC50 value of a test compound for the blockade of L-type calcium channels.
Materials:
-
Cells expressing L-type calcium channels (e.g., isolated vascular smooth muscle cells or a suitable cell line).
-
Patch-clamp rig with amplifier, data acquisition system, and microscope.
-
Micropipettes.
-
Intracellular and extracellular solutions. The extracellular solution will contain a charge carrier for the calcium channel, typically Ba2+ to avoid calcium-dependent inactivation.
-
Test compound (this compound) and reference blockers (Verapamil, Diltiazem).
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward Ba2+ current through the L-type calcium channels.
-
Record the baseline current in the absence of any drug.
-
Perfuse the cell with the extracellular solution containing a known concentration of the test compound or reference blocker.
-
After a period of equilibration, apply the same depolarizing voltage step and record the current in the presence of the drug.
-
Repeat steps 5 and 6 with a range of drug concentrations.
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Determine the IC50 value by fitting the concentration-response data to a dose-response curve.
Signaling Pathways
α1-Adrenergic and 5-HT2A Receptor Signaling
Both α1-adrenergic and 5-HT2A receptors are Gq-protein coupled receptors. Upon agonist binding, they activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound, as an antagonist, blocks the initial agonist binding, thereby inhibiting this signaling cascade.
This guide provides a foundational comparison of this compound's potency. Further research is warranted to elucidate its full pharmacological profile and therapeutic potential. The provided experimental protocols can serve as a basis for such investigations.
References
- 1. (±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. ahajournals.org [ahajournals.org]
- 9. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil, a Ca2+ entry blocker, targets the pore-forming subunit of cardiac type KATP channel (Kir6.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the pharmacological and cytotoxic properties of nantenine and other structurally related aporphine alkaloids. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a comparative analysis of their performance supported by experimental data.
Comparative Analysis of Pharmacological Activities
Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, primarily interacting with various neurotransmitter receptors. This compound, a prominent member of this class, and its analogs have been extensively studied for their potential therapeutic applications. This section presents a comparative summary of the binding affinities of this compound and related aporphine alkaloids for key serotonin, dopamine, and adrenergic receptors.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Aporphine Alkaloids
| Alkaloid | 5-HT2A Receptor | α1-Adrenergic Receptor | D1 Dopamine Receptor | D2 Dopamine Receptor |
| This compound | 400[1] | 2100[1] | - | 1700[1] |
| Anonaine | - | - | - | - |
| Boldine | - | - | - | - |
| Glaucine | - | - | - | - |
| Nuciferine | - | - | - | - |
| Isocorypalmine | - | - | 83[2] | - |
Comparative Analysis of Cytotoxicity
The cytotoxic potential of aporphine alkaloids is a significant area of investigation for the development of novel anti-cancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds against various human cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Aporphine Alkaloids
| Alkaloid | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | - | - | - |
| Anonaine | - | - | 33.5 (as µg/mL)[3] |
| Laurotetanine | 2 (as µg/mL)[4] | - | - |
| N-methylaurotetanine | 15 (as µg/mL)[4] | - | - |
| Norboldine | 42 (as µg/mL)[4] | - | - |
| Boldine | 46 (as µg/mL)[4] | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical reference for researchers looking to replicate or build upon these findings.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of aporphine alkaloids for a target receptor (e.g., 5-HT2A, α1-adrenergic, dopamine receptors).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Aporphine alkaloid stock solutions of known concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microtiter plates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer.[5]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the aporphine alkaloid.[5]
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the aporphine alkaloid that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 value of aporphine alkaloids against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Aporphine alkaloid stock solutions.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the aporphine alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the insoluble formazan crystals, resulting in a colored solution.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Isolated Rat Aorta Contraction Assay
This ex vivo assay is used to assess the vasoactive properties of compounds.
Objective: To evaluate the contractile or relaxant effects of aporphine alkaloids on vascular smooth muscle.
Materials:
-
Male Sprague-Dawley rats.
-
Krebs' solution (composition in mM: NaCl 118.0, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25.0, and Glucose 11.0).[9]
-
Aporphine alkaloid stock solutions.
-
Vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Organ bath system with force transducers.
Procedure:
-
Aorta Preparation: Euthanize a rat and carefully dissect the thoracic aorta, placing it in chilled Krebs' solution. Clean the aorta of adherent connective tissue and cut it into rings of approximately 4 mm in length.[9][10]
-
Mounting: Suspend the aortic rings in an organ bath filled with Krebs' solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer to record isometric tension.[10]
-
Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with periodic washes with fresh Krebs' solution.[11]
-
Contraction/Relaxation Measurement:
-
To assess vasorelaxant effects: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine or KCl. Once a stable contraction is achieved, cumulatively add increasing concentrations of the aporphine alkaloid to the bath and record the relaxation response.
-
To assess vasoconstrictor effects: Add increasing concentrations of the aporphine alkaloid to the equilibrated aortic rings and record any contractile response.[12]
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Express contraction as a percentage of the maximal contraction induced by a reference agonist. Calculate EC50 or IC50 values from the concentration-response curves.
Signaling Pathways and Experimental Workflows
This section provides visual representations of the primary signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Signaling Pathways
This compound is known to be an antagonist at α1-adrenergic and 5-HT2A receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological characterization of an aporphine alkaloid like this compound.
References
- 1. Suppressive effect of this compound, isolated from Nandina domestica Thunberg, on the 5-hydroxy-L-tryptophan plus clorgyline-induced head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Activities of (−)-Anonaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs [mdpi.com]
- 10. reprocell.com [reprocell.com]
- 11. biomedpharmajournal.org [biomedpharmajournal.org]
- 12. Vasoconstricting effect in rat aorta caused by thaliporphine isolated from the plant Neolitsea konishii K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal of Nantenine: A Guide for Laboratory Professionals
For immediate reference, in the absence of a specific Safety Data Sheet (SDS) for nantenine, it is imperative to treat this compound as a hazardous and toxic chemical. This guide is based on the general properties of aporphine alkaloids and established best practices for the disposal of toxic research chemicals.
This compound, an aporphine alkaloid primarily used in research settings, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative approach to its disposal is essential, assuming it possesses toxic properties similar to other alkaloids in its class.[4][5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling airborne particles. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent the powder from becoming airborne. For liquid spills, surround the area with an absorbent barrier.
-
Clean and Decontaminate: Carefully collect the spilled material using appropriate tools (e.g., scoop, absorbent pads) and place it into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose of Cleanup Materials: All materials used in the cleanup process, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical to prevent environmental release and ensure regulatory compliance.
-
Waste Segregation: All this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves, vials), and spill cleanup debris, must be segregated from general laboratory waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container designated for toxic chemical waste.
-
Liquid Waste: Collect in a labeled, leak-proof container compatible with the solvent used. Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations and your institution's policies.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8] High-temperature incineration at a specialized facility is a common and effective method for destroying toxic chemical waste.[7]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound | C20H21NO4 | CID 197001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. msdsdigital.com [msdsdigital.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of Nantenine: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Nantenine, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
This compound is an aporphine alkaloid naturally occurring in plants of the Nandina genus, notably Nandina domestica, also known as heavenly bamboo.[1][2] While comprehensive toxicological data specific to this compound is limited, the known toxicity of its source plant necessitates a cautious approach to its handling. Nandina domestica contains cyanogenic glycosides, which can release highly toxic hydrogen cyanide.[2][3] Therefore, all handling procedures should be performed with the assumption that this compound may possess significant biological activity and potential toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloving recommended | Prevents dermal absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or aerosolized particles. A face shield offers broader facial protection. |
| Lab Coat | Fully buttoned, with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols. If weighing or handling outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation and Weighing:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of fine particles.
-
Use a dedicated and calibrated analytical balance.
-
Employ anti-static weighing dishes to minimize the dispersal of powder.
-
Work on a disposable absorbent bench liner to contain any potential spills.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
-
If sonication is required for dissolution, ensure the container is securely capped.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid skin contact with solutions containing this compound.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the compound and avoid direct contact.
4. Spill Management:
-
In the event of a small spill, decontaminate the area using a suitable laboratory disinfectant.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and puncture-proof container. Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Liquid this compound Waste (including contaminated solvents) | Collect in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatible. Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled, and sealed waste container. Dispose of as hazardous chemical waste. |
| Contaminated PPE | Remove gloves and other disposable PPE carefully to avoid contaminating skin. Place in a sealed bag and dispose of as hazardous chemical waste. |
This compound's Mechanism of Action: A Dual Antagonist
This compound exerts its pharmacological effects by acting as an antagonist at two key receptor types in the central and peripheral nervous systems: the α1-adrenergic receptors and the 5-HT2A serotonin receptors.[4] Understanding these pathways is crucial for researchers investigating its therapeutic potential and toxicological profile.
Caption: this compound's antagonistic action on α1-adrenergic and 5-HT2A receptor signaling pathways.
By adhering to these safety protocols and understanding the pharmacological context of this compound, researchers can mitigate risks and foster a secure and productive research environment. This proactive approach to safety is not just a procedural necessity but a cornerstone of scientific excellence.
References
- 1. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 2. poison.org [poison.org]
- 3. Nandina Berries Kill Birds | Audubon Delta [delta.audubon.org]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
